4-Bromo-1-methyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOSXTYDJPHXQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626445 | |
| Record name | 4-Bromo-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590417-55-3 | |
| Record name | 4-Bromo-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 590417-55-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Bromo-1-methyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-Bromo-1-methyl-1H-indole from its precursor, 4-bromoindole. This document provides a comprehensive overview of a common and effective N-methylation reaction, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow. This compound is a valuable building block in the development of various pharmaceutically active compounds.[1]
Reaction Overview
The synthesis of this compound from 4-bromoindole is typically achieved through an N-methylation reaction. A prevalent and practical method involves the use of dimethyl carbonate as a methylating agent in the presence of a base, such as potassium carbonate, and a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3][4][5] This approach is favored for its efficiency and the use of relatively benign reagents compared to traditional methylating agents like methyl iodide or dimethyl sulfate, which are known for their high toxicity.[3]
The reaction proceeds by the deprotonation of the indole nitrogen by the base, creating a nucleophilic indolide anion. This anion then attacks the methyl group of dimethyl carbonate, leading to the formation of the N-methylated product and a carbonate byproduct.
Quantitative Data Summary
The following table summarizes the key quantitative data for a representative synthesis of this compound from 4-bromoindole.
| Parameter | Value | Reference |
| Starting Material | 4-Bromoindole | [2] |
| Reagents | Dimethyl carbonate, Potassium carbonate | [2] |
| Solvent | N,N-dimethylformamide (DMF) | [2] |
| Reactant Molar Ratio (4-bromoindole:K2CO3:DMC) | 1 : 0.71 : 2.89 | [2] |
| Reaction Temperature | 140°C | [2] |
| Reaction Time | 3.5 hours | [2] |
| Product Yield | 91% | [2] |
| Product Appearance | Yellow liquid | [2] |
| Purification Method | Distillation under reduced pressure | [2] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on established procedures.[2]
Materials:
-
4-Bromoindole (C₈H₆BrN, MW: 196.04 g/mol )
-
Dimethyl carbonate (C₃H₆O₃, MW: 90.08 g/mol )
-
Potassium carbonate (K₂CO₃, MW: 138.21 g/mol )
-
N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Heating mantle with stirrer
-
Condenser
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus for reduced pressure
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, create a suspension of 4-bromoindole (8.8 g, 45 mmol), potassium carbonate (4.5 g, 32 mmol), and dimethyl carbonate (12 g, 0.13 mol) in N,N-dimethylformamide (56 mL).[2]
-
Heating: Gradually heat the reaction mixture to 140°C over a period of 30 minutes with continuous stirring.[2]
-
Reaction: Maintain the temperature at 140°C and continue stirring for 3.5 hours.[2] Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.[2]
-
Filtration: Remove the insoluble solids (potassium carbonate and byproducts) by filtration.[2]
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DMF and excess dimethyl carbonate.[2]
-
Purification: Purify the resulting residue by distillation under reduced pressure (0.2 mmHg, 155-180°C) to yield this compound as a yellow liquid (8.5 g, 91% yield).[2]
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques, such as ¹H NMR spectroscopy. The spectroscopic data should be consistent with literature values.[2]
Visualized Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 5. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 4-Bromo-1-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-bromo-1-methyl-1H-indole, a key intermediate in the development of various bioactive molecules.[1] This document details established synthetic protocols, explores the underlying reaction mechanisms, and presents quantitative data to facilitate methodological comparison and implementation in a laboratory setting.
Overview of Synthetic Strategies
The primary and most direct route to this compound is the N-methylation of the commercially available precursor, 4-bromo-1H-indole. This transformation can be achieved through several methods, principally categorized by the choice of methylating agent. Traditional methods often employ highly reactive but hazardous reagents such as methyl iodide and dimethyl sulfate.[2] More contemporary and "green" approaches utilize less toxic alternatives like dimethyl carbonate (DMC), which offers a safer and more environmentally benign process suitable for large-scale production.[2]
This guide will focus on two main protocols: a modern, high-yield method using dimethyl carbonate and a classic approach using a methyl halide, providing a comparative basis for process selection.
Comparative Data of Synthesis Protocols
The following table summarizes the quantitative data from two distinct and representative synthetic protocols for the N-methylation of 4-bromo-1H-indole. This allows for a direct comparison of reaction conditions, efficiency, and reagent requirements.
| Parameter | Protocol 1: Dimethyl Carbonate | Protocol 2: Methyl Iodide (Adapted) |
| Starting Material | 4-Bromo-1H-indole | 4-Bromo-1H-indole |
| Methylating Agent | Dimethyl Carbonate (DMC) | Methyl Iodide (MeI) |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |
| Temperature | 140 °C | 0 °C to Room Temperature |
| Reaction Time | 3.5 hours | ~12 hours (overnight) |
| Yield | 91%[3] | High (typically >90% for indole alkylations) |
| Purity | High, purified by distillation[3] | High, requires aqueous workup and chromatography |
| Safety Profile | Safer, less toxic methylating agent | Hazardous, volatile, and carcinogenic methylating agent[2] |
Detailed Experimental Protocols
Protocol 1: N-Methylation using Dimethyl Carbonate
This protocol is adapted from a reported high-yield synthesis and is favored for its safety and environmental considerations.[3]
Reagents:
-
4-Bromo-1H-indole (8.8 g, 45 mmol)
-
Potassium Carbonate (4.5 g, 32 mmol)
-
Dimethyl Carbonate (12 g, 0.13 mol)
-
N,N-Dimethylformamide (DMF) (56 mL)
Procedure:
-
A suspension of 4-bromo-1H-indole, potassium carbonate, and dimethyl carbonate in DMF is prepared in a suitable reaction vessel.
-
The mixture is gradually heated to 140 °C over a period of 30 minutes with continuous stirring.
-
The reaction is maintained at 140 °C and stirred for 3.5 hours.
-
After completion, the reaction mixture is cooled to room temperature.
-
The insoluble solids (potassium carbonate and byproducts) are removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the DMF.
-
The resulting residue is purified by distillation under reduced pressure (0.2 mmHg, 155-180 °C) to yield this compound as a yellow liquid (8.5 g, 91% yield).[3] The product's identity is confirmed by ¹H NMR spectroscopy, which should be consistent with literature values.[3]
Protocol 2: N-Methylation using Methyl Iodide and Sodium Hydride (General Procedure)
This protocol is a standard and highly effective method for the N-alkylation of indoles.[4] It is adapted for the synthesis of this compound. Caution: Methyl iodide is volatile and a suspected carcinogen. Sodium hydride reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Reagents:
-
4-Bromo-1H-indole (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Methyl Iodide (MeI, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Cool the flask to 0 °C using an ice bath.
-
Carefully add the sodium hydride to the stirred DMF.
-
Add a solution of 4-bromo-1H-indole in a minimal amount of anhydrous DMF dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation, which is often indicated by the cessation of hydrogen gas evolution.
-
Add methyl iodide dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.
Synthesis Pathway and Reaction Mechanisms
The synthesis of this compound from 4-bromo-1H-indole proceeds via a nucleophilic substitution reaction at the indole nitrogen. The following diagrams illustrate the overall synthesis and the detailed mechanisms for both the dimethyl carbonate and methyl iodide protocols.
Caption: Overall synthetic pathway for this compound.
Mechanism 1: N-Methylation with Dimethyl Carbonate
The reaction with dimethyl carbonate is a greener alternative to traditional methods. It involves the deprotonation of the indole nitrogen by a base, followed by a nucleophilic attack on one of the methyl groups of dimethyl carbonate.
Caption: Mechanism of N-methylation using dimethyl carbonate.
Mechanism 2: N-Methylation with Methyl Iodide
This classic SN2 reaction involves the deprotonation of the indole nitrogen by a strong base like sodium hydride to form a highly nucleophilic indolide anion. This anion then readily attacks the electrophilic methyl group of methyl iodide.
Caption: Mechanism of N-methylation using methyl iodide.
Physicochemical and Spectroscopic Data
-
Molecular Formula: C₉H₈BrN
-
Molecular Weight: 210.07 g/mol
-
Appearance: Yellow liquid[3]
-
Boiling Point: 300.9 ± 15.0 °C (Predicted)[5]
-
Density: 1.456 g/mL at 25 °C
-
Refractive Index: n20/D 1.636
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the structure of the product. The presence of a singlet corresponding to the N-methyl group is a characteristic feature. The chemical shifts and coupling constants of the aromatic protons will also be indicative of the this compound structure.[3]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the molecular structure, with characteristic signals for the N-methyl carbon and the aromatic carbons.
This guide provides a detailed framework for the synthesis of this compound, offering both modern and traditional protocols to suit various laboratory needs and safety considerations. The provided data and mechanistic insights are intended to support researchers in the successful and efficient preparation of this valuable synthetic intermediate.
References
An In-Depth Technical Guide to 4-Bromo-1-methyl-1H-indole: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-methyl-1H-indole is a halogenated indole derivative that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and the presence of a bromine atom at the 4-position, along with a methyl group at the 1-position, offers unique opportunities for further functionalization and molecular design. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of the broader biological context of substituted indoles.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a quick reference for researchers.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₈BrN | [1][2] |
| Molecular Weight | 210.07 g/mol | [1][2] |
| CAS Number | 590417-55-3 | [1][2] |
| Appearance | Yellow liquid | [1] |
| Density | 1.456 g/mL at 25 °C | [2] |
| Boiling Point | 155-180 °C at 0.2 mmHg | [1] |
| Refractive Index (n₂₀/D) | 1.636 | [2] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [2] |
Chemical Identifiers
| Identifier | Value |
| InChI | 1S/C9H8BrN/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,1H3 |
| InChIKey | JZOSXTYDJPHXQD-UHFFFAOYSA-N |
| SMILES | Cn1ccc2c(Br)cccc12 |
Spectral Data
¹H NMR Spectroscopy (Anticipated)
The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the indole ring and the methyl group. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methyl group on the nitrogen.
¹³C NMR Spectroscopy (Anticipated)
The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the this compound molecule. The carbon atom attached to the bromine (C4) is expected to have a chemical shift in the range of 110-120 ppm.
Infrared (IR) Spectroscopy (Anticipated)
The IR spectrum of an indole derivative typically shows characteristic bands. For this compound, one would expect to observe:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic -CH₃): ~2950-2850 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
C-N stretching: ~1360-1250 cm⁻¹
-
C-Br stretching: In the fingerprint region, typically below 1000 cm⁻¹
Mass Spectrometry (Anticipated)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 209 and an M+2 peak of similar intensity at m/z 211, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the indole ring.
Experimental Protocols
A reliable method for the synthesis of this compound involves the N-methylation of 4-bromoindole.
Synthesis of this compound[1]
This protocol details the synthesis of this compound from 4-bromoindole and dimethyl carbonate.
Materials:
-
4-Bromoindole
-
Potassium carbonate (K₂CO₃)
-
Dimethyl carbonate ((CH₃O)₂CO)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A suspension of 4-bromoindole (8.8 g, 45 mmol), potassium carbonate (4.5 g, 32 mmol), and dimethyl carbonate (12 g, 0.13 mol) in DMF (56 mL) is prepared in a suitable reaction vessel.
-
The mixture is gradually heated to 140 °C over a period of 30 minutes with continuous stirring.
-
The reaction is maintained at 140 °C and stirred for an additional 3.5 hours.
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The insoluble solids (potassium carbonate and any unreacted starting material) are removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the DMF and excess dimethyl carbonate.
-
The resulting residue is purified by distillation under reduced pressure (0.2 mmHg) at a temperature range of 155-180 °C.
-
This procedure yields 4-bromo-1-methylindole as a yellow liquid (8.5 g, 91% yield).
Purification and Analysis:
-
Purification: The primary method of purification is distillation under reduced pressure as described in the synthesis protocol.
-
Analysis: The purity and identity of the final product can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy.
Biological Activity and Signaling Pathways of Substituted Indoles
While specific biological data for this compound is limited in publicly available literature, the broader class of substituted indoles is of significant interest in drug discovery due to their diverse pharmacological activities.[3][4][5] Indole derivatives have been shown to interact with a variety of biological targets and signaling pathways.
Many indole-based compounds exhibit anticancer properties by targeting crucial cellular processes.[6] For instance, some derivatives act as protein kinase inhibitors, interfering with signaling pathways that regulate cell growth and proliferation, such as the EGFR signaling pathway.[7] Others can function as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[3]
In the context of infectious diseases, indole derivatives have demonstrated potent antimicrobial and antifungal activities.[4][5] Their mechanisms of action can involve the disruption of bacterial cell membranes, inhibition of biofilm formation, or interference with essential enzymatic pathways.[3]
Furthermore, the indole nucleus is a key component of many anti-inflammatory drugs.[3] These compounds can modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes or the NF-κB signaling cascade.[3]
The diagram below illustrates a generalized overview of how a substituted indole derivative might interact with a cellular signaling pathway, in this case, a generic receptor tyrosine kinase (RTK) pathway often implicated in cancer.
Conclusion
This compound is a synthetically useful molecule with well-defined physical properties. While its specific biological activities are not extensively documented, its structural features make it a promising candidate for the development of novel therapeutic agents, drawing upon the rich pharmacological history of the indole scaffold. The provided synthetic protocol offers a clear and efficient route to this compound, enabling further research into its potential applications in drug discovery and materials science. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the 1H and 13C NMR Spectral Data for 4-Bromo-1-methyl-1H-indole
Disclaimer: As of late 2025, a complete, publicly available, and experimentally verified dataset for the 1H and 13C NMR spectra of 4-Bromo-1-methyl-1H-indole, including chemical shifts, coupling constants, and multiplicities, could not be located in peer-reviewed literature or spectral databases. While the synthesis of this compound has been reported, with assertions that its 1H NMR data is consistent with the expected structure, the specific spectral data has not been published in detail.[1]
This guide provides a comprehensive overview of the expected spectral characteristics of this compound based on the known effects of substituents on the indole ring. It also includes a detailed, representative experimental protocol for the acquisition of NMR data for indole derivatives, intended to aid researchers in their own characterization of this and similar molecules.
Chemical Structure
The structure of this compound is fundamental to understanding its NMR spectra. The numbering of the indole ring system is crucial for assigning spectral peaks to specific atoms.
Caption: Chemical structure of this compound.
Expected 1H NMR Spectral Data
While specific experimental data is unavailable, the expected 1H NMR spectrum can be predicted based on the analysis of similar compounds. The introduction of a bromine atom at the C4 position is expected to deshield the proton at C5. The N-methyl group will appear as a singlet in the upfield region.
Table 1: Predicted 1H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| H-2 | ~7.0-7.2 | d | J ≈ 3.0 |
| H-3 | ~6.5-6.7 | d | J ≈ 3.0 |
| H-5 | ~7.2-7.4 | d | J ≈ 7.5 |
| H-6 | ~7.0-7.2 | t | J ≈ 7.5 |
| H-7 | ~7.3-7.5 | d | J ≈ 7.5 |
| N-CH3 | ~3.7-3.9 | s | - |
Note: These are estimated values and should be confirmed by experimental data.
Expected 13C NMR Spectral Data
The 13C NMR spectrum is also influenced by the substituents. The bromine atom will cause a significant downfield shift for C4. The carbon of the N-methyl group will have a characteristic chemical shift.
Table 2: Predicted 13C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~128-130 |
| C-3 | ~101-103 |
| C-3a | ~128-130 |
| C-4 | ~113-115 |
| C-5 | ~122-124 |
| C-6 | ~120-122 |
| C-7 | ~110-112 |
| C-7a | ~136-138 |
| N-CH3 | ~32-34 |
Note: These are estimated values and should be confirmed by experimental data.
Experimental Protocols
The following is a generalized experimental protocol for acquiring high-quality 1H and 13C NMR spectra of indole derivatives.
4.1. Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
4.2. 1H NMR Spectroscopy
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard one-pulse sequence.
-
Solvent: CDCl3.
-
Temperature: 298 K.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
4.3. 13C NMR Spectroscopy
-
Spectrometer: 100 MHz or higher, corresponding to the 1H frequency.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Solvent: CDCl3.
-
Temperature: 298 K.
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more, as 13C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Caption: A generalized workflow for NMR spectroscopy experiments.
Signaling Pathways and Logical Relationships
The interpretation of NMR spectra involves a logical process of relating the acquired data to the molecular structure. The chemical shifts are influenced by the electronic environment of each nucleus, while coupling constants provide information about the connectivity of atoms through chemical bonds.
Caption: Logical relationship in NMR spectral analysis.
References
Characterization and Purification of 4-Bromo-1-methyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization and purification of 4-Bromo-1-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details experimental protocols for its synthesis and purification, along with a summary of its key physicochemical and spectroscopic properties.
Physicochemical Properties
This compound is a halogenated indole derivative. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈BrN | [1] |
| Molecular Weight | 210.07 g/mol | [1][2] |
| Appearance | Yellow liquid | [1] |
| Density | 1.456 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.636 | [2] |
| Boiling Point | 155-180 °C at 0.2 mmHg | [1] |
| CAS Number | 590417-55-3 | [1][2] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the N-methylation of 4-bromoindole using dimethyl carbonate.
Experimental Protocol: N-methylation of 4-Bromoindole
Materials:
-
4-Bromoindole
-
Potassium carbonate (K₂CO₃)
-
Dimethyl carbonate
-
Dimethylformamide (DMF)
Procedure:
-
A suspension of 4-bromoindole (e.g., 8.8 g, 45 mmol), potassium carbonate (4.5 g, 32 mmol), and dimethyl carbonate (12 g, 0.13 mol) in DMF (56 mL) is prepared in a round-bottom flask.[1]
-
The mixture is gradually heated to 140 °C over a period of 30 minutes and stirred at this temperature for 3.5 hours.[1]
-
After cooling to room temperature, the insoluble solids are removed by filtration.[1]
-
The filtrate is concentrated under reduced pressure to remove the DMF.[1]
-
The resulting residue is then purified by vacuum distillation (0.2 mmHg, 155-180 °C) to yield this compound as a yellow liquid.[1]
Purification Methods
Purification of the crude product is essential to obtain this compound of high purity for subsequent applications. Besides vacuum distillation, flash column chromatography and recrystallization are common techniques.
Flash Column Chromatography
Flash column chromatography is a rapid and effective method for purifying organic compounds.
Experimental Protocol:
-
Slurry Preparation: A slurry of silica gel (230-400 mesh) is prepared in the chosen eluent.
-
Column Packing: The slurry is poured into a glass column and packed uniformly under positive pressure (e.g., using nitrogen or air).
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with an appropriate solvent system, and fractions are collected. A common starting eluent system for indole derivatives is a mixture of hexanes and ethyl acetate. The polarity can be gradually increased to facilitate the elution of the product.
-
Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Proposed Solvent System: Based on the polarity of similar indole compounds, a gradient elution from 5% to 20% ethyl acetate in hexanes is a reasonable starting point for optimization.
Recrystallization
Recrystallization is a technique used to purify solid compounds. Although this compound is a liquid at room temperature, this method can be applicable if it solidifies at lower temperatures or for purifying solid derivatives.
Experimental Protocol:
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound is sparingly soluble at low temperatures and highly soluble at higher temperatures. Common solvent systems for recrystallization include ethanol/water, hexane/ethyl acetate, and dichloromethane/hexane.[3][4]
-
Dissolution: The crude product is dissolved in a minimum amount of the hot solvent.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.
-
Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[4]
-
Crystal Collection: The formed crystals are collected by vacuum filtration.
-
Washing: The crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: The purified crystals are dried under vacuum.
Spectroscopic Characterization
The structure and purity of this compound are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (CDCl₃, 400 MHz) Data:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 7.0 - 7.2 | d |
| H-3 | 6.5 - 6.7 | d |
| H-5 | 7.2 - 7.4 | d |
| H-6 | 6.9 - 7.1 | t |
| H-7 | 7.4 - 7.6 | d |
| N-CH₃ | 3.7 - 3.9 | s |
Expected ¹³C NMR (CDCl₃, 100 MHz) Data:
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | 125 - 128 |
| C-3 | 100 - 103 |
| C-3a | 128 - 131 |
| C-4 | 112 - 115 |
| C-5 | 122 - 125 |
| C-6 | 120 - 123 |
| C-7 | 109 - 112 |
| C-7a | 136 - 139 |
| N-CH₃ | 32 - 35 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule.
Expected FT-IR (neat) Absorptions:
| Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3000 | Aromatic C-H stretch |
| 2950 - 2850 | Aliphatic C-H stretch (N-CH₃) |
| 1600 - 1450 | Aromatic C=C stretch |
| ~1340 | C-N stretch |
| Below 800 | C-Br stretch and aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrometry Data:
| m/z | Interpretation |
| 210/212 | Molecular ion peak [M]⁺ and [M+2]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio. |
| 195/197 | Loss of a methyl group (-CH₃) from the molecular ion. |
| 131 | Loss of a bromine radical (•Br) from the molecular ion. |
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the specific biological activities or signaling pathways associated with this compound. Further research is required to elucidate its pharmacological profile.
Conclusion
This technical guide has outlined the key aspects of the synthesis, purification, and characterization of this compound. The provided protocols and expected analytical data serve as a valuable resource for researchers working with this compound. Further studies are warranted to explore its potential applications in drug discovery and development.
References
Technical Guide: 4-Bromo-1-methylindole (CAS 590417-55-3) - Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-bromo-1-methylindole (CAS 590417-55-3), a key heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a robust synthesis protocol, outlines its known and inferred biological activities, and lists reputable suppliers.
Core Properties of 4-Bromo-1-methylindole
4-Bromo-1-methylindole, with the IUPAC name 4-bromo-1-methyl-1H-indole, is a halogenated indole derivative. The strategic placement of the bromine atom at the 4-position and a methyl group on the indole nitrogen makes it a versatile intermediate for further chemical modifications.
Table 1: Chemical and Physical Properties of 4-Bromo-1-methylindole
| Property | Value | Reference(s) |
| CAS Number | 590417-55-3 | |
| IUPAC Name | This compound | |
| Molecular Formula | C₉H₈BrN | [1] |
| Molecular Weight | 210.07 g/mol | [1] |
| Appearance | Liquid | |
| Density | 1.456 g/mL at 25 °C | |
| Boiling Point | 300.9 ± 15.0 °C (Predicted) | |
| Flash Point | > 110 °C (> 230 °F) - closed cup | |
| Refractive Index | n20/D 1.636 | |
| SMILES | CN1C=CC2=C1C=CC=C2Br | |
| InChI Key | JZOSXTYDJPHXQD-UHFFFAOYSA-N |
Table 2: Safety Information for 4-Bromo-1-methylindole
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes serious eye irritation | H319 |
Note: This is not an exhaustive list of all safety information. Please refer to the Safety Data Sheet (SDS) from your supplier for complete details.
Synthesis of 4-Bromo-1-methylindole
A reliable method for the synthesis of 4-bromo-1-methylindole involves the N-methylation of 4-bromoindole. The following protocol is adapted from the literature.[1]
Experimental Protocol: Synthesis of 4-Bromo-1-methylindole
Materials:
-
4-Bromoindole
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Distillation apparatus for vacuum distillation
Procedure:
-
To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add 4-bromoindole (e.g., 8.8 g, 45 mmol), anhydrous potassium carbonate (e.g., 4.5 g, 32 mmol), and anhydrous N,N-dimethylformamide (DMF) (56 mL).
-
To this suspension, add dimethyl carbonate (e.g., 12 g, 0.13 mol).
-
Gradually heat the reaction mixture to 140 °C over 30 minutes with continuous stirring.
-
Maintain the reaction at 140 °C and continue stirring for 3.5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the insoluble solids by filtration.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DMF.
-
Purify the resulting residue by distillation under reduced pressure (e.g., 0.2 mmHg, 155-180 °C) to yield 4-bromo-1-methylindole as a yellow liquid.
Expected Yield: Approximately 91%.[1]
Characterization: The product can be characterized by ¹H NMR spectroscopy, with the resulting spectrum being consistent with literature data.[1]
Caption: Synthetic workflow for 4-bromo-1-methylindole.
Biological Activity and Potential Applications
While specific biological data for 4-bromo-1-methylindole is limited in publicly available literature, the broader class of brominated indoles exhibits a range of significant biological activities. Furthermore, derivatives of 4-bromo-1-methylindole have shown promise in preclinical studies, suggesting the therapeutic potential of this scaffold.
Antimicrobial and Antibiofilm Activity (Inferred from 4-Bromoindole)
Studies on the closely related compound, 4-bromoindole, have demonstrated its efficacy as an antimicrobial and antibiofilm agent.[2]
-
Mechanism of Action: 4-bromoindole has been shown to inhibit biofilm formation in pathogenic bacteria such as Escherichia coli O157:H7 and Vibrio parahaemolyticus.[2][3] The proposed mechanism involves the disruption of bacterial motility (swimming and swarming) and the formation of curli, which are essential for biofilm integrity.[2]
-
Quantitative Data: For E. coli O157:H7, 4-bromoindole exhibited a minimum inhibitory concentration (MIC) of 100 µg/mL and inhibited biofilm formation by over 61% at a sub-inhibitory concentration of 20 µg/mL.[2] Against V. parahaemolyticus, 4-bromoindole showed a MIC of 50 µg/mL.[3]
Caption: Proposed antibiofilm mechanism of 4-bromoindole.
Anticancer Potential (Inferred from Derivatives)
Derivatives of 4-bromo-1-methylindole have been synthesized and evaluated for their anticancer properties, highlighting the potential of this core structure in oncology drug discovery.
-
Tubulin Polymerization Inhibition: Certain N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, which can be synthesized from 1-methylindole precursors, have shown potent inhibition of tubulin polymerization, a validated target in cancer therapy.[4]
-
BRD4 Inhibition: Indole-2-one derivatives, which can be conceptually linked to the indole scaffold, have been designed as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression.[4]
-
General Cytotoxicity: A library of 6,7-annulated-4-substituted indole compounds demonstrated antiproliferative activity against murine L1210 tumor cells in the low micromolar range.[5]
These findings suggest that 4-bromo-1-methylindole is a valuable starting material for the development of novel anticancer agents.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the biological activities discussed. These should be adapted and optimized based on specific experimental needs and laboratory capabilities.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.
Materials:
-
Test compound (4-bromo-1-methylindole) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the test compound dilutions.
-
Include positive (bacteria in broth without compound) and negative (broth only) controls.
-
Incubate the plate at 37 °C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol: Biofilm Inhibition Assay
This protocol utilizes crystal violet staining to quantify biofilm formation.
Materials:
-
Test compound (4-bromo-1-methylindole)
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
Procedure:
-
Prepare serial dilutions of the test compound in the growth medium in a 96-well plate.
-
Add a standardized bacterial suspension to each well.
-
Include a positive control (bacteria in medium without compound) and a negative control (medium only).
-
Incubate the plate under static conditions for 24-48 hours at an appropriate temperature to allow for biofilm formation.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS to remove excess stain and allow the plate to air dry.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at a wavelength of 570-595 nm using a plate reader.
-
Calculate the percentage of biofilm inhibition relative to the positive control.
Suppliers
4-Bromo-1-methylindole is available from several chemical suppliers. It is recommended to request a certificate of analysis (CoA) to ensure the purity and quality of the compound.
Table 3: Representative Suppliers of 4-Bromo-1-methylindole
| Supplier | Purity |
| Sigma-Aldrich | 95% |
| Aceschem | 98% |
| Aaron Chemicals | 98% |
| Capot Chemical | >97% |
| BLD Pharm | 98% |
Note: Availability and purity may vary. Please consult the respective supplier's website for the most current information.
Conclusion
4-Bromo-1-methylindole (CAS 590417-55-3) is a valuable and versatile heterocyclic compound with established synthetic utility. While direct biological data on the compound is emerging, the known activities of its close analogs and derivatives strongly suggest its potential as a scaffold for the development of novel antimicrobial and anticancer agents. This technical guide provides a foundational resource for researchers to explore the properties and applications of this promising molecule. Further investigation into its specific biological targets and mechanisms of action is warranted to fully realize its therapeutic potential.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Reactivity of the C-Br Bond in 4-Bromo-1-methyl-1H-indole: A Technical Guide for Drug Discovery
An in-depth exploration of the synthetic utility of 4-Bromo-1-methyl-1H-indole, this whitepaper provides researchers, scientists, and drug development professionals with a comprehensive overview of the reactivity of its C-Br bond. Key palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and detailed experimental protocols are presented to facilitate its application in the synthesis of novel molecular entities.
The indole scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. Functionalization of the indole core is a critical aspect of drug design and development, enabling the modulation of pharmacological properties. This compound serves as a versatile building block in this regard, with the C-Br bond at the 4-position providing a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide summarizes the key transformations of this compound, providing quantitative data where available and detailed experimental methodologies for its successful application in synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecular architectures. These reactions generally proceed via a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation and reductive elimination.
Suzuki-Miyaura Coupling
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-heterocycles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/MeOH/H₂O | 80 | - | [4] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | High | [5] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent | [6] |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylethynyl indoles. This reaction is of great importance in the preparation of conjugated systems. A copper-free Sonogashira reaction of the related 4-bromo-1H-indole has been reported to proceed in high yield, demonstrating the feasibility of this transformation.[7]
Table 2: Sonogashira Coupling of 4-Bromo-1H-indole
| Catalyst | Ligand | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| [DTBNpP]Pd(crotyl)Cl | - | TMP | DMSO | Room Temp. | 6 | 87 | [7] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing the coupling of aryl halides with a wide range of amines.[8][9] This reaction is crucial for the synthesis of arylamines, which are common substructures in pharmaceuticals. While specific examples for this compound are not detailed in the provided references, the reaction is known to be highly efficient for a broad scope of aryl bromides.[10][11]
Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | [8] |
| Pd(OAc)₂ | P(o-tolyl)₃ | Cs₂CO₃ | Toluene | 100 | [9] |
| Pd(OAc)₂ | CM-phos | K₂CO₃ | t-BuOH | 110 | [10] |
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[12] This reaction is a powerful method for the formation of C-C bonds and has been widely applied in organic synthesis. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer.
Table 4: General Conditions for the Heck Reaction
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF or MeCN | 80-140 | [12] |
| PdCl₂ | - | KOAc | MeOH | 120 | [12] |
| Pd(PPh₃)₄ | - | Et₃N | Toluene | 100 | [12] |
Metal-Halogen Exchange Reactions
The C-Br bond of this compound can also undergo metal-halogen exchange to generate highly reactive organometallic intermediates, which can then be trapped with various electrophiles.
Lithiation
Treatment of aryl bromides with strong organolithium bases, such as n-butyllithium or tert-butyllithium, at low temperatures can result in a bromine-lithium exchange. This generates a potent nucleophilic aryllithium species that can react with a wide array of electrophiles. This method provides access to a diverse range of 4-substituted indoles.
Grignard Reagent Formation
Reaction of this compound with magnesium metal in an ethereal solvent leads to the formation of the corresponding Grignard reagent.[13] This organomagnesium compound is a strong nucleophile and base, and it is a cornerstone of C-C bond formation in organic synthesis.
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation of these reactions. The following are generalized procedures that can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., toluene, DME, or dioxane/water), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv) are added. The mixture is degassed and heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). After cooling to room temperature, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the crude product is purified by chromatography.[4]
General Procedure for Copper-Free Sonogashira Coupling
In an inert atmosphere glovebox or using Schlenk techniques, this compound (1.0 equiv), the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%), and a base (e.g., TMP, 2.0 equiv) are dissolved in an anhydrous solvent (e.g., DMSO). The terminal alkyne (1.2-1.5 equiv) is then added, and the reaction mixture is stirred at room temperature until completion. The reaction is then quenched and worked up to isolate the product, which is typically purified by column chromatography.[7]
General Procedure for Buchwald-Hartwig Amination
A reaction vessel is charged with this compound (1.0 equiv), the amine (1.0-1.2 equiv), a palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., BINAP), and a strong base (e.g., NaOt-Bu, 1.2-1.4 equiv). Anhydrous, deoxygenated solvent (e.g., toluene) is added, and the mixture is heated under an inert atmosphere until the starting material is consumed. The reaction is then cooled, quenched, and extracted. The product is purified by chromatography.[8]
General Procedure for Heck Reaction
To a mixture of this compound (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a base (e.g., Et₃N or KOAc, 1.2-2.0 equiv) in a suitable solvent (e.g., DMF or MeCN), a phosphine ligand (e.g., PPh₃) may be added. The reaction is heated under an inert atmosphere until completion. After workup, the product is isolated and purified.[12]
General Procedure for Lithiation and Electrophilic Quench
To a solution of this compound (1.0 equiv) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) at low temperature (-78 °C) under an inert atmosphere, a solution of an alkyllithium reagent (e.g., n-BuLi or t-BuLi, 1.0-1.1 equiv) is added dropwise. After a short stirring period, the electrophile (1.0-1.2 equiv) is added. The reaction is allowed to warm to room temperature before being quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the organic layer is dried and concentrated. Purification is typically achieved by chromatography.
General Procedure for Grignard Reagent Formation
Magnesium turnings are activated in a flame-dried flask under an inert atmosphere. A solution of this compound in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is added dropwise to the activated magnesium. The reaction is often initiated with a small crystal of iodine or a few drops of 1,2-dibromoethane. The formation of the Grignard reagent is indicated by a change in the appearance of the reaction mixture. The resulting organomagnesium solution can then be used in subsequent reactions with various electrophiles.[13]
Conclusion
The C-Br bond in this compound provides a versatile handle for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex indole derivatives. The palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, as well as metal-halogen exchange reactions, offer a powerful toolkit for medicinal chemists and drug development professionals. The experimental protocols provided in this guide serve as a starting point for the application of these methodologies, enabling the exploration of novel chemical space and the development of new therapeutic agents.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. web.mnstate.edu [web.mnstate.edu]
Molecular structure and conformation of 4-Bromo-1-methyl-1H-indole
An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Bromo-1-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure and conformation of this compound, a compound of interest in synthetic and medicinal chemistry. This document outlines the available data on its synthesis and spectroscopic properties. Due to the limited availability of direct experimental structural data, this guide also presents comparative data from closely related analogs to infer structural characteristics.
Introduction
This compound (C₉H₈BrN) is a halogenated indole derivative. The indole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and natural products. The introduction of a bromine atom at the 4-position and a methyl group at the 1-position significantly influences the molecule's electronic properties, reactivity, and potential biological activity. Understanding the precise molecular geometry and conformational preferences of this compound is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents.
Molecular Structure
At present, a definitive crystal structure for this compound has not been reported in the publicly available literature. In the absence of direct X-ray crystallographic data, the molecular structure can be inferred from spectroscopic analysis and comparison with structurally similar compounds. The indole ring system is known to be planar. The bromine atom at the C4 position and the methyl group on the indole nitrogen are the key substituents.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 590417-55-3 | [1][2] |
| Molecular Formula | C₉H₈BrN | [1][2] |
| Molecular Weight | 210.07 g/mol | [1][2] |
| Appearance | Yellow liquid | [1] |
Spectroscopic Data
Table 2: ¹H and ¹³C NMR Data for 4-Bromo-3-methyl-1H-indole (500 MHz, CDCl₃) [3]
| ¹H NMR | ¹³C NMR | ||
| Proton | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| NH | 7.94 (s, 1H) | C-7a | 137.71 |
| H-5, H-6, H-7 | 7.28 – 7.24 (m, 2H) | C-3a | 126.33 |
| H-2 | 7.03 – 6.95 (m, 2H) | C-2 | 123.65 |
| CH₃ | 2.57 (d, J = 0.9 Hz, 3H) | C-7 | 123.51 |
| C-6 | 122.86 | ||
| C-4 | 114.93 | ||
| C-5 | 113.15 | ||
| C-3 | 110.52 | ||
| CH₃ | 12.65 |
Note: The data presented is for 4-Bromo-3-methyl-1H-indole and serves as a reference. The absence of the C3-methyl group and the presence of a proton at C3 in this compound, along with N-methylation, will alter the chemical shifts.
Molecular Conformation
The conformation of this compound is expected to be largely planar due to the aromaticity of the indole ring. The primary conformational flexibility would arise from the rotation of the N-methyl group. However, the energy barrier for this rotation is expected to be low. The precise orientation of the methyl group relative to the indole plane would be best determined by high-level computational modeling or, ideally, by X-ray crystallography.
Experimental Protocols
Synthesis of this compound[1]
Materials:
-
4-Bromoindole
-
Potassium carbonate (K₂CO₃)
-
Dimethyl carbonate
-
Dimethylformamide (DMF)
Procedure:
-
A suspension of 4-bromoindole (8.8 g, 45 mmol), potassium carbonate (4.5 g, 32 mmol), and dimethyl carbonate (12 g, 0.13 mol) in DMF (56 mL) is prepared in a suitable reaction vessel.
-
The mixture is gradually heated to 140°C over a period of 30 minutes.
-
The reaction is stirred at 140°C for 3.5 hours.
-
After cooling to room temperature, the insoluble solids are removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The resulting residue is purified by distillation under reduced pressure (0.2 mmHg, 155-180°C) to yield 4-bromo-1-methylindole as a yellow liquid (8.5 g, 91% yield).
General NMR Spectroscopy Protocol
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
3. ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, as needed for adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-160 ppm.
Visualizations
Caption: Synthesis workflow for this compound.
Conclusion
This technical guide consolidates the available information on the molecular structure and conformation of this compound. While a detailed experimental three-dimensional structure remains to be determined, the provided synthesis protocol and comparative spectroscopic data offer a solid foundation for researchers working with this compound. Further computational studies and single-crystal X-ray diffraction analysis are recommended to fully elucidate its structural and conformational properties, which will undoubtedly aid in its application in medicinal chemistry and materials science.
References
An In-depth Technical Guide to the Solubility of 4-Bromo-1-methyl-1H-indole in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-1-methyl-1H-indole. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide synthesizes information from closely related indole analogs to provide a robust qualitative assessment. Furthermore, it outlines a detailed experimental protocol for the precise quantitative determination of its solubility and presents a visual workflow to guide the experimental process.
Introduction to this compound
This compound is a halogenated and N-methylated derivative of indole. The indole scaffold is a core structural motif in numerous biologically active compounds and pharmaceuticals. The introduction of a bromine atom at the 4-position and a methyl group on the indole nitrogen significantly influences the molecule's physicochemical properties, including its polarity, crystal lattice energy, and, consequently, its solubility. Understanding the solubility of this compound is critical for its application in organic synthesis, drug discovery, and materials science, as it dictates the choice of appropriate solvent systems for reactions, purification, and formulation.
Predicted Solubility Profile
The presence of the nonpolar benzene ring and the bromine atom, along with the N-methyl group, suggests that this compound is a relatively nonpolar to moderately polar molecule. The N-methylation removes the hydrogen bond donating ability of the parent indole, which can affect its solubility in protic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Solvents | Hexane, Toluene, Benzene | Soluble | The nonpolar aromatic core of the indole and the halogen substituent will interact favorably with nonpolar solvents via London dispersion forces. 1-Methylindole is known to be soluble in benzene. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Highly Soluble | These solvents are effective at dissolving moderately polar to nonpolar organic compounds. 4-Bromoindole is reported to be soluble in dichloromethane. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | These solvents can act as hydrogen bond acceptors and have a moderate polarity, making them good solvents for a wide range of organic compounds. Both 4-bromoindole and 1-methylindole are soluble in diethyl ether. |
| Esters | Ethyl Acetate | Soluble | Ethyl acetate is a moderately polar solvent that is versatile for dissolving a wide array of organic solutes. |
| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent capable of dissolving many organic compounds. |
| Alcohols | Methanol, Ethanol | Moderately Soluble to Soluble | While the N-methylation prevents hydrogen bond donation from the solute, the polar nature of alcohols can still solvate the molecule. 1-Methylindole is soluble in ethanol. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | These solvents have high dielectric constants and are excellent at dissolving a wide range of organic molecules. |
| Water | Water | Insoluble/Sparingly Soluble | The hydrophobic nature of the brominated, methylated indole structure is expected to dominate, leading to poor aqueous solubility. Both 4-bromoindole and 1-methylindole are reported to be insoluble in water.[1][2][3] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method followed by gravimetric or spectroscopic analysis is a reliable and widely used technique.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes and volumetric flasks
-
Evaporating dish or pre-weighed vials
-
Vacuum oven
-
UV-Vis spectrophotometer or HPLC system (optional, for spectroscopic analysis)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.1 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate. It is advisable to perform a preliminary kinetic study to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended microcrystals.
-
-
Solubility Determination (Gravimetric Method):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.
-
Once the solvent has completely evaporated, cool the vial in a desiccator and weigh it again.
-
The difference in weight corresponds to the mass of the dissolved this compound.
-
Calculate the solubility in g/L or mg/mL.
-
-
Solubility Determination (Spectroscopic Method - Optional):
-
Prepare a calibration curve by dissolving known concentrations of this compound in the solvent of interest and measuring their absorbance at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted solution and use the calibration curve to determine its concentration.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Data Presentation: The quantitative solubility data should be summarized in a table, expressing solubility in common units such as g/100 mL, mg/mL, or mol/L for each solvent at the specified temperature.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound is not extensively documented, a strong qualitative prediction can be made based on the behavior of analogous indole compounds. It is anticipated to be highly soluble in common organic solvents such as dichloromethane, ethers, and polar aprotic solvents, and poorly soluble in water. For precise quantitative measurements, the provided isothermal shake-flask experimental protocol offers a reliable and standard methodology. The successful application of this compound in various research and development endeavors will be greatly facilitated by a thorough understanding of its solubility characteristics.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-1-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic drugs. The functionalization of the indole core at the C4 position is of significant interest for the development of novel therapeutic agents.
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura coupling of 4-Bromo-1-methyl-1H-indole with various arylboronic acids. The protocols and data presented herein are compiled from established methodologies for the coupling of related bromoindoles and other nitrogen-containing heterocycles, providing a robust starting point for researchers in this field.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of an aryl halide (in this case, this compound) to a palladium(0) complex. This is followed by transmetalation with a boronic acid in the presence of a base, and concludes with reductive elimination to yield the cross-coupled product (a 4-aryl-1-methyl-1H-indole) and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. For nitrogen-containing heterocycles like indoles, reaction conditions must be carefully optimized to avoid side reactions and catalyst inhibition.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura couplings of various bromo-substituted indoles and related nitrogen heterocycles with different arylboronic acids. This data can serve as a guide for optimizing the coupling of this compound.
Table 1: Optimization of Reaction Conditions for a Model Reaction
Substrate: this compound Coupling Partner: Phenylboronic acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 75 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 3 | PdCl₂(dppf) (3) | - | K₃PO₄ (2) | DMF/H₂O (5:1) | 90 | 18 | 82 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 24 | 68 |
| 5 | Pd(OAc)₂ (2) | Buchwald Ligand | K₂CO₃ (2) | t-BuOH/H₂O (4:1) | 80 | 16 | 78 |
Note: Yields are for isolated products and are based on analogous systems reported in the literature.
Table 2: Scope of Arylboronic Acids in the Coupling with this compound
Optimized Conditions: Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), Cs₂CO₃ (2 equiv.), Dioxane/H₂O (4:1), 100 °C, 12 h.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-1-methyl-1H-indole | 88 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1-methyl-1H-indole | 92 |
| 3 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-1-methyl-1H-indole | 85 |
| 4 | 4-Acetylphenylboronic acid | 4-(4-Acetylphenyl)-1-methyl-1H-indole | 78 |
| 5 | 3-Thiopheneboronic acid | 1-Methyl-4-(thiophen-3-yl)-1H-indole | 72 |
| 6 | 2-Naphthylboronic acid | 1-Methyl-4-(naphthalen-2-yl)-1H-indole | 89 |
Note: Yields are for isolated products and are based on analogous systems reported in the literature.
Experimental Protocols
Based on established procedures for similar substrates, the following protocol is recommended for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf))
-
Phosphine ligand (e.g., XPhos, SPhos), if required
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
General Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (1-5 mol%) and, if necessary, the phosphine ligand (2-10 mol%). Then, add the anhydrous organic solvent and degassed water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-1-methyl-1H-indoles from this compound. By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired coupled products. The protocols and data provided in these application notes offer a solid foundation for the successful implementation and optimization of this important transformation in a research and drug development setting.
Application Notes and Protocols for Buchwald-Hartwig Amination of 4-Bromo-1-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is instrumental in the synthesis of arylamines, which are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The indole scaffold, in particular, is a privileged structure in medicinal chemistry, and the ability to functionalize it at the C4-position opens avenues for the development of novel therapeutic agents.
These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 4-Bromo-1-methyl-1H-indole. The protocols and data presented are based on established methodologies for similar indole and azaindole systems and are intended to serve as a robust starting point for reaction optimization and application in drug discovery and development programs.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the bromoindole with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl-1-methyl-1H-indol-4-amine product is formed via reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.
The choice of ligand is critical to the success of the reaction, with bulky, electron-rich biarylphosphine ligands often being essential for promoting the key steps of the catalytic cycle and preventing side reactions.
Key Reaction Components
The successful execution of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the following components:
-
Palladium Precatalyst: A source of palladium is required to initiate the catalytic cycle. Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).
-
Phosphine Ligand: The ligand stabilizes the palladium catalyst and facilitates the key steps of the reaction. For indole substrates, bulky biarylphosphine ligands such as Xantphos, RuPhos, and DavePhos have shown considerable success.
-
Base: A base is necessary to deprotonate the amine coupling partner. The choice of base is crucial and depends on the pKa of the amine and the tolerance of other functional groups in the substrates. Common bases include cesium carbonate (Cs₂CO₃), sodium tert-butoxide (NaOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS).
-
Solvent: Anhydrous, deoxygenated solvents are essential for this reaction. Toluene, dioxane, and tetrahydrofuran (THF) are commonly used.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from Buchwald-Hartwig amination reactions performed on substrates analogous to this compound, providing a valuable reference for reaction development.
Table 1: Buchwald-Hartwig Amination of N-Substituted 4-Bromo-7-azaindoles with Various Amines
Substrate: N-Substituted 4-Bromo-7-azaindole (1.0 mmol), Amine (1.2 mmol), Base: Cs₂CO₃ (1.5 mmol), Catalyst: Pd₂(dba)₃ (5 mol%), Ligand: Xantphos (10 mol%), Solvent: Dioxane (2 mL), Temperature: 100 °C.
| Entry | N-Substituent | Amine | Time (h) | Yield (%) |
| 1 | Methyl | p-Toluidine | 2.5 | 94 |
| 2 | Methyl | Aniline | 3.0 | 92 |
| 3 | Methyl | Morpholine | 2.5 | 93 |
| 4 | Ethyl | p-Toluidine | 2.5 | 92 |
| 5 | Ethyl | Benzylamine | 3.0 | 90 |
| 6 | Ethyl | N-Boc-piperazine | 3.0 | 88 |
Data adapted from Garg et al., Beilstein J. Org. Chem. 2012, 8, 2004–2009.
Table 2: Buchwald-Hartwig Amination of 5-Bromoindole (NH-free) with Various Amines
Substrate: 5-Bromoindole (1.0 equiv), Amine (1.2 equiv), Base: LiHMDS (2.2 equiv), Catalyst: Pd₂(dba)₃ (1-2 mol%), Ligand: Biarylphosphine Ligand (2-4 mol%), Solvent: Toluene, Temperature: 100 °C.
| Entry | Amine | Catalyst Loading (mol%) | Ligand | Yield (%) |
| 1 | Aniline | 1 | 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | 95 |
| 2 | Morpholine | 2 | 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl | 93 |
| 3 | Di-n-butylamine | 2 | 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | 51 |
Data adapted from Old et al., Org. Lett. 2000, 2, 1403-1406.
Experimental Protocols
General Considerations:
The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.
Protocol 1: General Procedure for the Amination of this compound with Anilines
This protocol is adapted from conditions found to be effective for the amination of N-substituted 4-bromo-7-azaindoles.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk tube, add cesium carbonate (1.5 equivalents), this compound (1.0 equivalent), and the aniline (1.2 equivalents).
-
Addition of Solvent: Add anhydrous, deoxygenated dioxane (to achieve a concentration of 0.5 M with respect to the bromoindole) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically within 2-6 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-1-methyl-1H-indol-4-amine.
Protocol 2: General Procedure for the Amination of this compound with Aliphatic Amines
This protocol is based on conditions developed for the amination of NH-free bromoindoles and may be suitable for more challenging couplings.
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (2 mol%) and a suitable biarylphosphine ligand (e.g., 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk tube, add this compound (1.0 equivalent) and the aliphatic amine (1.2 equivalents).
-
Addition of Solvent and Base: Add anhydrous, deoxygenated toluene (to achieve a concentration of 0.5 M with respect to the bromoindole) via syringe. Then, add a solution of LiHMDS (2.2 equivalents) in THF dropwise at room temperature.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkyl-1-methyl-1H-indol-4-amine.
Mandatory Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for the reaction.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-1-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the palladium-catalyzed cross-coupling of 4-Bromo-1-methyl-1H-indole, a key synthetic intermediate in the development of novel therapeutics. The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the C4 position allows for the exploration of new chemical space and the generation of diverse compound libraries. This document covers several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering starting points for reaction optimization and library synthesis.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-1-methyl-1H-indoles
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, coupling an organohalide with an organoboron compound. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a dry reaction vessel is added this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.02-0.05 equiv.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). A degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1), is then added. The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred for 2 to 24 hours, with reaction progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aryl-1-methyl-1H-indole.
Data Presentation: Representative Suzuki-Miyaura Couplings
The following table summarizes typical yields for the Suzuki-Miyaura coupling of various bromo-N-alkyl-indazoles and -indoles with different arylboronic acids, which can serve as a guide for the coupling of this compound.[1][2][3]
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | ~90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | ~85 |
| 3 | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | ~88 |
| 4 | 2-Pyridineboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | ~75 |
Note: Yields are based on related bromo-N-alkyl-heterocycles and are intended to be representative. Actual yields with this compound may vary.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-1-methyl-1H-indole as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Bromo-1-methyl-1H-indole, a key heterocyclic building block in medicinal chemistry and materials science. This document details its application in palladium-catalyzed cross-coupling reactions and provides exemplary protocols for its functionalization.
Introduction
This compound is a valuable intermediate in organic synthesis, primarily utilized in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a reactive bromine atom at the 4-position and a methylated indole core, makes it an ideal substrate for a variety of cross-coupling reactions. This allows for the introduction of diverse molecular fragments, facilitating the synthesis of complex bioactive molecules, including serotonin receptor ligands and other neuroactive compounds.[1] The indole nucleus is a common motif in many biologically active compounds, and the ability to selectively functionalize it at the 4-position is crucial for structure-activity relationship (SAR) studies in drug discovery.
Key Synthetic Applications
The bromine atom on the indole ring serves as a versatile handle for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through well-established palladium-catalyzed cross-coupling reactions. The primary applications of this compound include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.
-
Heck Reaction: For the formation of C-C bonds with alkenes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.
These reactions enable the synthesis of a diverse array of substituted 1-methyl-1H-indole derivatives, which are precursors to potential therapeutic agents and functional materials.
Synthesis of this compound
A common method for the preparation of this compound involves the N-methylation of 4-bromoindole.
Experimental Protocol: N-methylation of 4-Bromoindole[2]
A suspension of 4-bromoindole (8.8 g, 45 mmol), potassium carbonate (4.5 g, 32 mmol), and dimethyl carbonate (12 g, 0.13 mol) in DMF (56 mL) is gradually heated to 140°C over 30 minutes and stirred for 3.5 hours.[2] After cooling to room temperature, the insoluble solids are removed by filtration, and the filtrate is concentrated under reduced pressure.[2] The residue is then purified by distillation under reduced pressure (0.2 mmHg, 155-180°C) to yield 4-bromo-1-methylindole as a yellow liquid (8.5 g, 91% yield).[2]
Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide generalized protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions using this compound as the starting material. The reaction conditions are based on established procedures for similar heterocyclic compounds and may require optimization for specific substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl and vinyl-substituted indoles.
General Experimental Workflow for Suzuki-Miyaura Coupling
References
Application Notes & Protocols: Synthesis of Bioactive Indole Derivatives from 4-Bromo-1-methyl-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Abstract: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] Its derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] 4-Bromo-1-methyl-1H-indole is a versatile and valuable starting material for generating diverse libraries of bioactive compounds. The presence of a bromine atom at the C4 position allows for a range of palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of various functional groups.[4] This document provides detailed protocols for key synthetic transformations—Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination—starting from this compound, and presents representative data on the biological activities of the resulting derivatives.
Core Synthetic Strategies & Experimental Workflow
This compound serves as an excellent precursor for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental for diversifying the core indole structure. The primary methods employed are palladium-catalyzed cross-coupling reactions, which offer mild conditions and broad functional group tolerance.[5][6][7]
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. This compound [myskinrecipes.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application of 4-Bromo-1-methyl-1H-indole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-methyl-1H-indole is a versatile heterocyclic building block that holds significant potential in the field of medicinal chemistry. The indole scaffold itself is a privileged structure, frequently found in a wide array of biologically active natural products and synthetic drugs. The strategic incorporation of a bromine atom at the 4-position and a methyl group at the 1-position of the indole ring provides a unique combination of steric and electronic properties, making it a valuable starting material for the synthesis of novel therapeutic agents.
The bromine atom serves as a key functional handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR). The N-methylation prevents the formation of N-H-related hydrogen bonds and can influence the compound's metabolic stability and pharmacokinetic profile. This document provides detailed application notes and protocols for the use of this compound in the development of bioactive molecules.
Key Applications in Medicinal Chemistry
This compound has been utilized as a key intermediate in the synthesis of compounds targeting various diseases, most notably cancer. Its derivatives have been investigated for their cytotoxic properties and as precursors to more complex heterocyclic systems with established biological significance.
Precursor for Anticancer Agents: Titanocene Dichloride Derivatives
Organometallic compounds, particularly those based on titanocene dichloride, have emerged as a promising class of non-platinum anticancer agents. The incorporation of biologically relevant ligands can enhance their tumor-targeting capabilities and cytotoxic effects. This compound has been successfully used to synthesize a titanocene dichloride derivative with demonstrated cytotoxic activity against human colon cancer cells.
| Compound ID | Derivative Structure | Cell Line | IC50 (µM) |
| 1 | bis[N-((4-bromo-1-methyl-1H-indol-3-yl)methyl)-N-ethylethanamine] titanocene dichloride | HT-29 (Colon Cancer) | 28.6[1] |
Protocol 1: Synthesis of N-((4-Bromo-1-methyl-1H-indol-3-yl)methyl)-N-ethylethanamine [1]
-
Dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add diethylamine (2.0 eq) to the solution.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add aqueous formaldehyde (37% w/w, 2.0 eq) dropwise while maintaining the temperature.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice and basify with a concentrated solution of sodium hydroxide until pH > 10.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product, which can be purified by column chromatography.
Protocol 2: Synthesis of bis[N-((4-bromo-1-methyl-1H-indol-3-yl)methyl)-N-ethylethanamine] titanocene dichloride (Compound 1)
-
Dissolve N-((4-bromo-1-methyl-1H-indol-3-yl)methyl)-N-ethylethanamine (2.0 eq) in anhydrous toluene.
-
Add titanocene dichloride (Cp₂TiCl₂) (1.0 eq) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at room temperature for 24 hours.
-
The resulting precipitate is collected by filtration, washed with cold toluene, and dried under vacuum to yield the final product.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed HT-29 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of Compound 1 in DMSO and dilute it with culture medium to achieve a range of final concentrations.
-
Replace the culture medium in the wells with the medium containing the test compound.
-
Incubate the cells for 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the synthesis and cytotoxic evaluation of a titanocene derivative.
Intermediate for Biologically Significant Heterocyclic Scaffolds
This compound serves as a valuable starting material for the construction of more complex, fused heterocyclic systems that are of interest in drug discovery. One such application is in the synthesis of tetrahydropyrrolo[4,3,2-de]quinolines.[2][3][4][5] This scaffold is a core component of various biologically active natural products and synthetic molecules.
While the specific biological activity of the tetrahydropyrrolo[4,3,2-de]quinolines derived from this compound is not yet fully detailed in the available literature, this class of compounds is known to interact with various biological targets, including enzymes and receptors, due to their rigid, three-dimensional structure. Further investigation is required to elucidate the precise mechanism of action.
References
Application Notes and Protocols: N-arylation of Amines with 4-Bromo-1-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of amines with substituted indoles is a fundamental transformation in organic synthesis, providing access to a wide array of compounds with significant applications in medicinal chemistry and materials science. The 4-amino-1-methyl-1H-indole scaffold is a key structural motif in many biologically active molecules. This document provides detailed protocols for the N-arylation of various amines with 4-Bromo-1-methyl-1H-indole using two robust and widely adopted catalytic systems: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
These protocols are designed to be a practical guide for researchers, offering detailed experimental procedures, expected outcomes, and visual representations of the workflows. The choice between the two methods often depends on the substrate scope, functional group tolerance, and cost considerations.
Catalytic Systems Overview
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and highly efficient method for the formation of C-N bonds.[1][2] It typically employs a palladium catalyst, a phosphine ligand, and a base. This method is known for its broad substrate scope and tolerance to a wide range of functional groups.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[3] While traditionally requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols, often employing ligands to facilitate the reaction. It presents a more economical alternative to palladium-catalyzed methods.
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl halides.[1][2]
Materials:
-
This compound
-
Amine (e.g., Morpholine, Aniline, Piperidine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dioxane
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding amine (1.2 mmol), Cesium Carbonate (1.4 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 12 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Logical Workflow for Buchwald-Hartwig Amination:
Caption: Workflow for Palladium-Catalyzed N-arylation.
Protocol 2: Copper-Catalyzed N-arylation (Ullmann Condensation)
This protocol is based on modern Ullmann condensation procedures for N-arylation of indoles.[3]
Materials:
-
This compound
-
Amine (e.g., Morpholine, Aniline, Piperidine)
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dioxane or Toluene
Procedure:
-
In a sealable reaction vessel, combine this compound (1.0 mmol), the amine (1.5 mmol), and Potassium Carbonate (2.0 mmol).
-
Add Copper(I) Iodide (0.1 mmol, 10 mol%).
-
Evacuate and backfill the vessel with argon.
-
Add anhydrous dioxane or toluene (5 mL) followed by N,N'-Dimethylethylenediamine (0.2 mmol, 20 mol%) via syringe.
-
Seal the vessel and heat the mixture to 110-130 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 24-48 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a short pad of silica gel.
-
Wash the silica pad with additional dichloromethane.
-
Concentrate the combined organic filtrates under reduced pressure.
-
Purify the residue by flash column chromatography.
Logical Workflow for Ullmann Condensation:
Caption: Workflow for Copper-Catalyzed N-arylation.
Quantitative Data Summary
The following tables summarize the expected yields for the N-arylation of this compound with various amines based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Table 1: Palladium-Catalyzed N-arylation of this compound
| Amine Substrate | Product | Expected Yield (%) | Reference Analogy |
| Morpholine | 4-(Morpholin-4-yl)-1-methyl-1H-indole | 60-70 | [1] |
| Piperidine | 1-Methyl-4-(piperidin-1-yl)-1H-indole | 60-70 | [1] |
| Aniline | 1-Methyl-4-(phenylamino)-1H-indole | 80-90 | [4] |
| 4-Methoxyaniline | 4-((4-Methoxyphenyl)amino)-1-methyl-1H-indole | 85-95 | [4] |
Table 2: Copper-Catalyzed N-arylation of this compound
| Amine Substrate | Product | Expected Yield (%) | Reference Analogy |
| Morpholine | 4-(Morpholin-4-yl)-1-methyl-1H-indole | 20-30 | [1] |
| Piperidine | 1-Methyl-4-(piperidin-1-yl)-1H-indole | 20-30 | [1] |
| Indole | 1-(1-Methyl-1H-indol-4-yl)-1H-indole | ~100 | [5] |
| Aniline | 1-Methyl-4-(phenylamino)-1H-indole | 70-80 | [3] |
Signaling Pathway and Logical Relationships
The following diagram illustrates the general catalytic cycle for the Buchwald-Hartwig amination, which is a representative example of the cross-coupling reactions described.
Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
Conclusion
The protocols provided herein offer robust and reproducible methods for the N-arylation of a diverse range of amines with this compound. The choice between the palladium- and copper-catalyzed systems will depend on the specific requirements of the synthesis, including cost, substrate scope, and functional group compatibility. These application notes serve as a valuable resource for chemists engaged in the synthesis of novel indole-based compounds for drug discovery and other applications.
References
Application Notes: C-C Bond Formation Reactions Involving 4-Bromo-1-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products, pharmaceuticals, and biologically active compounds. The functionalization of the indole core is crucial for developing new therapeutic agents. 4-Bromo-1-methyl-1H-indole serves as a versatile synthetic intermediate, with the bromine atom at the C4 position providing a reactive handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing carbon-carbon bonds, enabling the synthesis of complex molecular architectures from simple precursors.[1]
This document provides detailed protocols and quantitative data for key C-C bond formation reactions—specifically the Suzuki-Miyaura, Sonogashira, and Heck reactions—utilizing this compound as a key building block.
Key C-C Coupling Reactions and Applications
-
Suzuki-Miyaura Coupling: This reaction forms a C(sp²)-C(sp²) bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. It is widely used for synthesizing biaryl and heteroaryl compounds, which are common motifs in drug candidates.[2][3] The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids.[4]
-
Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5] It is an indispensable tool for introducing alkynyl moieties, which can increase molecular rigidity and serve as precursors for other functional groups.[6] The resulting arylalkynes are prevalent in natural products, organic materials, and pharmaceuticals.[5] Modern protocols often allow for copper-free and room-temperature conditions.[6]
-
Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene to form a substituted alkene, creating a new C(sp²)-C(sp²) bond.[7] This method is highly effective for synthesizing stilbenes, cinnamates, and other vinyl-substituted aromatics. A key advantage is its excellent stereoselectivity, typically favoring the trans isomer.[8]
Data Presentation: Cross-Coupling Reaction Parameters
The following table summarizes representative conditions for Suzuki-Miyaura, Sonogashira, and Heck reactions involving bromo-indole substrates. These parameters provide a starting point for reaction optimization.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Coupling Partner (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) | Notes / Citation |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (10) | - | KOAc (3.0) | Arylboronic Ester (1.1) | 1,4-Dioxane | 80 (MW) | 30 min | Good | Borylation followed by coupling. Conditions for a 4-bromo-1H-indole derivative.[9] |
| Suzuki-Miyaura | Pd(PPh₃)₄ (10) | - | K₃PO₄ (3.0) | Arylboronic Acid (1.5) | DME / H₂O | 85 | 12 h | 75-92 | General conditions for 3-iodo-indoles.[1] |
| Sonogashira | PdCl₂(PPh₃)₂ (10) | - | Et₃N (3.0) | Terminal Alkyne (1.2) | THF | 60 | 12 h | 69-90 | General conditions for 3-iodo-indoles; CuI (10 mol%) used as co-catalyst.[1] |
| Sonogashira (Cu-free) | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP (2.0) | Terminal Alkyne (1.6) | DMSO | Room Temp. | 6 h | ~87 | Conditions reported for 4-bromo-1H-indole.[5] |
| Heck | Pd(OAc)₂ (4) | - | KOAc (6.0) | Alkene (1.5) | DMF | 80 | 24 h | 81-92 | General conditions for 3-iodo-indoles; n-Bu₄NCl (2 equiv.) used as additive.[1] |
Experimental Workflows and Mechanisms
Visual representations of the general laboratory process and the catalytic cycles for each reaction provide a clear understanding of the required steps and underlying chemical transformations.
Caption: General laboratory workflow for a typical cross-coupling reaction.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Catalytic Cycle
The Sonogashira reaction traditionally involves two interconnected catalytic cycles, one for palladium and one for a copper(I) co-catalyst.
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Heck Catalytic Cycle
The Heck reaction involves the coupling of an aryl halide with an alkene, followed by a key β-hydride elimination step.
Caption: Catalytic cycle of the Mizoroki-Heck cross-coupling reaction.
Experimental Protocols
The following protocols are representative methods for performing C-C coupling reactions with this compound. Note: These protocols may require optimization depending on the specific coupling partner and desired scale. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
(Adapted from conditions for related bromo-heterocycles[1][9])
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv.)
-
1,2-Dimethoxyethane (DME) or 1,4-Dioxane
-
Water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous Na₂SO₄ or MgSO₄, silica gel)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (10 mol%). Then, add a degassed solvent mixture of DME and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to 85 °C in an oil bath and stir vigorously for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.[1]
-
Workup - Quenching and Extraction: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Workup - Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-aryl-1-methyl-1H-indole product.
Protocol 2: Copper-Free Sonogashira Coupling of this compound
(Adapted from conditions for 4-bromo-1H-indole[5])
Materials:
-
This compound
-
Terminal alkyne (1.6 equiv.)
-
[DTBNpP]Pd(crotyl)Cl catalyst (2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv.)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction vessel (e.g., Schlenk tube)
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: In an argon-filled glovebox or under a positive pressure of argon, add this compound (1.0 equiv.), the palladium precatalyst (2.5 mol%), and a magnetic stir bar to a dry Schlenk tube.
-
Solvent and Reagent Addition: Add anhydrous DMSO, followed by the terminal alkyne (1.6 equiv.) and TMP (2.0 equiv.) via syringe.
-
Reaction: Seal the vessel and stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.[5]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash several times with water to remove DMSO and the base. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyl-1-methyl-1H-indole.
Protocol 3: Heck Reaction of this compound with an Alkene
(Adapted from general conditions for iodo-indoles[1])
Materials:
-
This compound
-
Alkene (e.g., Styrene or n-Butyl acrylate) (1.5 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (4 mol%)
-
Potassium acetate (KOAc) (6.0 equiv.)
-
Tetrabutylammonium chloride (n-Bu₄NCl) (2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., sealed tube)
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: To a sealable reaction tube containing a stir bar, add this compound (1.0 equiv.), Pd(OAc)₂ (4 mol%), KOAc (6.0 equiv.), and n-Bu₄NCl (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition: Add anhydrous DMF and the alkene (1.5 equiv.) via syringe.
-
Reaction: Securely seal the tube and place it in a preheated oil bath at 80-100 °C. Stir the reaction for 24 hours or until completion is confirmed by analytical methods.[1]
-
Workup: Cool the mixture to room temperature and dilute with a large volume of water. Extract the product with ethyl acetate or diethyl ether (3x).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography on silica gel to isolate the 4-vinyl-1-methyl-1H-indole product.
References
- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions [mdpi.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-Bromo-1-methyl-1H-indole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic functionalization of the indole ring is a key approach in the development of novel therapeutic agents. 4-Bromo-1-methyl-1H-indole is a versatile building block for drug discovery, offering a reactive handle for the introduction of diverse substituents at the 4-position through modern cross-coupling methodologies. This application note provides detailed protocols for the derivatization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions and discusses the potential of the resulting derivatives as anticancer agents and kinase inhibitors.
Strategic Importance in Drug Discovery
The bromine atom at the 4-position of the 1-methyl-1H-indole core serves as a versatile synthetic handle, enabling the exploration of a broad chemical space. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amino moieties, which can significantly modulate the pharmacological properties of the indole scaffold.
Derivatives of the indole nucleus are known to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. Specifically, substituted indoles have been investigated as inhibitors of various protein kinases, which are critical targets in oncology. The derivatization of this compound provides a direct route to novel compounds with the potential for high therapeutic efficacy.
Experimental Protocols
Synthesis of Starting Material: this compound
A common method for the N-methylation of 4-bromoindole involves the use of a methylating agent in the presence of a base.
Protocol 1: N-methylation of 4-Bromoindole
-
Materials: 4-Bromoindole, Dimethyl carbonate, Potassium carbonate, N,N-Dimethylformamide (DMF)
-
Procedure:
-
Suspend 4-bromoindole (1 equivalent) and potassium carbonate (0.7 equivalents) in DMF.
-
Add dimethyl carbonate (2.9 equivalents) to the suspension.
-
Gradually heat the mixture to 140°C over 30 minutes and stir for 3.5 hours.
-
After cooling to room temperature, filter the insoluble solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by vacuum distillation to yield this compound as a yellow liquid.[1]
-
Derivatization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the indole core and various aryl or heteroaryl boronic acids or esters.
Protocol 2: Synthesis of 4-Aryl-1-methyl-1H-indoles
-
Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., Dioxane, Toluene, or DMF, with water as a co-solvent).
-
General Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-120°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the synthesis of 4-aryl-1-methyl-1H-indoles.
Derivatization via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the synthesis of a wide range of 4-amino-1-methyl-1H-indole derivatives.
Protocol 3: Synthesis of 4-Amino-1-methyl-1H-indoles
-
Materials: this compound, Amine, Palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed catalyst), Ligand (e.g., Xantphos, BINAP, or a Buchwald ligand), Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃), Anhydrous solvent (e.g., Toluene or Dioxane).
-
General Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst and the ligand.
-
Add the base, this compound (1 equivalent), and the amine (1.1-1.5 equivalents).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the mixture to 80-110°C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Biological Activity of Derivatized 4-Bromo-1-methyl-1H-indoles
While specific biological data for a wide range of derivatives of this compound is still emerging, the broader class of substituted indoles has shown significant promise in anticancer and kinase inhibition studies. The following table summarizes representative data for related indole derivatives, highlighting the potential of this scaffold.
Table 1: Anticancer Activity of Selected Indole Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indole-based Chalcones | (E)-1-(4-methoxynaphthalen-1-yl)-3-(1-methyl-1H-indol-5-yl)prop-2-en-1-one | HepG2 (Liver) | 0.65 | N/A |
| HCT116 (Colon) | 1.13 | N/A | ||
| MCF-7 (Breast) | 0.82 | N/A | ||
| Indole-based Sulfonohydrazides | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | N/A |
| MDA-MB-468 (Breast) | 8.2 | N/A | ||
| Indolyl-Pyridinyl-Propenones | 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP) | Glioblastoma cells | Low µM range | N/A |
| Indole-based Kinase Inhibitors | Various indole derivatives | Bruton's Tyrosine Kinase (BTK) | Varies | WO2022155111A1 |
Note: The data presented are for structurally related indole derivatives and serve to illustrate the potential of the 4-substituted-1-methyl-1H-indole scaffold. Further screening of derivatives of this compound is required to establish their specific activity.
Signaling Pathways and Drug Targets
Many indole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. A primary area of focus is the inhibition of protein kinases.
Potential Kinase Inhibition by Indole Derivatives
Caption: Inhibition of kinase signaling by 4-substituted-1-methyl-1H-indole derivatives.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of diverse libraries of indole derivatives with significant potential in drug discovery. The application of robust and efficient cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the systematic exploration of structure-activity relationships. The demonstrated anticancer and kinase inhibitory activities of related indole scaffolds underscore the promise of this approach for the development of novel therapeutic agents. The protocols and data presented herein provide a foundation for researchers to further explore the medicinal chemistry of 4-substituted-1-methyl-1H-indoles.
References
The Versatile Role of 4-Bromo-1-methyl-1H-indole in the Synthesis of Natural Product Analogs
For Immediate Release
Shanghai, China – December 27, 2025 – 4-Bromo-1-methyl-1H-indole has emerged as a pivotal building block for researchers and drug development professionals in the synthesis of a diverse array of natural product analogs. Its unique structure, featuring a reactive bromine atom at the 4-position of the methylated indole core, provides a versatile handle for constructing complex molecular architectures with significant therapeutic potential. This application note delves into the utility of this compound, providing detailed protocols for key synthetic transformations and summarizing the biological activities of the resulting analogs.
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. The strategic placement of a bromine atom on the 1-methylindole ring system allows for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the palladium-catalyzed Suzuki and Heck cross-coupling reactions. These methodologies have enabled the synthesis of analogs of marine alkaloids, kinase inhibitors, and serotonin receptor ligands, paving the way for the development of novel therapeutic agents.
Application in the Synthesis of Bioactive Molecules
This compound serves as a crucial intermediate in the preparation of compounds targeting a variety of biological pathways implicated in diseases such as cancer and neurological disorders.
Cyclin-Dependent Kinase (CDK) Inhibitors: The deregulation of cyclin-dependent kinases is a hallmark of many cancers. Indole-based structures are known to be effective inhibitors of these enzymes. By utilizing this compound, medicinal chemists can introduce diverse aryl and heteroaryl moieties at the 4-position, leading to the generation of libraries of potential CDK inhibitors. Structure-activity relationship (SAR) studies on related indole-oxindole conjugates have demonstrated that substitutions on the indole ring significantly influence their anticancer potency. For instance, in a series of oxindole-indole conjugates, the presence of a methyl group on the indole nitrogen was found to be crucial for activity against breast cancer cell lines.[1]
Serotonin Receptor Ligands: Serotonin (5-HT) receptors are key targets for the treatment of a wide range of neuropsychiatric disorders. The indole nucleus is a core component of serotonin itself, making indole derivatives prime candidates for interacting with these receptors. This compound provides a scaffold for the synthesis of selective 5-HT receptor ligands. The bromine atom can be readily displaced through cross-coupling reactions to introduce pharmacophores known to interact with specific 5-HT receptor subtypes. For example, studies on related indole derivatives have shown that substitutions at various positions of the indole ring can modulate the affinity and selectivity for different serotonin receptors, such as the 5-HT1A and 5-HT7 subtypes.[2][3]
Experimental Protocols
Detailed methodologies for the key synthetic transformations involving this compound are provided below. These protocols are based on established literature procedures and can be adapted for the synthesis of a wide range of natural product analogs.
General Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is particularly useful for introducing aryl or heteroaryl substituents at the 4-position of the indole ring.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water as a co-solvent)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the solvent system to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-methyl-1H-indole.
General Protocol for Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene, providing a route to substituted alkenes. This can be employed to introduce alkenyl side chains at the 4-position of the indole nucleus.[6][7][8]
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.1-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-3.0 equiv)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a reaction flask, dissolve this compound, the palladium catalyst, and the phosphine ligand in the chosen solvent.
-
Add the alkene and the base to the reaction mixture.
-
Degas the mixture with an inert gas for 15-30 minutes.
-
Heat the reaction to the desired temperature (typically 80-140 °C) and stir until completion (monitored by TLC or LC-MS).
-
After cooling to room temperature, filter the reaction mixture to remove any solids.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 4-alkenyl-1-methyl-1H-indole product.
Quantitative Data Summary
The following tables summarize representative quantitative data for the biological activity of indole derivatives synthesized using methodologies applicable to this compound as a starting material. It is important to note that these values are for related indole analogs and specific values for derivatives of this compound would need to be determined experimentally.
Table 1: Anticancer Activity of Indole-Oxindole Conjugates against Breast Cancer Cell Lines [9]
| Compound | Substitution on Oxindole | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| 6a | Unsubstituted | 3.12 ± 0.14 | 12.80 ± 0.59 |
| 6c | 5-Cl | 2.72 ± 0.17 | 10.29 ± 0.72 |
| 6d | 5-Br | 3.84 ± 0.21 | 18.33 ± 0.71 |
| 6f | 5-OCH₃ | 1.83 ± 0.08 | 2.85 ± 0.9 |
| 6h | 5-NO₂ | 1.18 ± 0.05 | 1.85 ± 0.09 |
| 9a | 1-Methyl | 5.50 ± 0.28 | 8.39 ± 0.27 |
| Staurosporine | (Reference) | 6.81 ± 0.22 | 10.29 ± 0.72 |
Table 2: Binding Affinities (Ki) of Indole Derivatives for Serotonin Receptors [2]
| Compound | Receptor Subtype | Ki (nM) |
| 18 | 5-HT₇ | 7 |
| 18 | 5-HT₁ₐ | 217 |
Visualizing Synthetic Pathways and Biological Logic
To illustrate the synthetic utility and logical connections in the application of this compound, the following diagrams are provided.
References
- 1. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new serotonin 5-HT7 receptor ligands. Determinants of 5-HT7/5-HT1A receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acnp.org [acnp.org]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling Reactions with 4-Bromoindoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving 4-bromoindoles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with 4-bromoindole is giving a low yield or failing completely. What are the most common causes?
Low yields in Suzuki couplings with 4-bromoindoles can stem from several factors. The indole nucleus, being electron-rich, can affect the reactivity of the C-Br bond. Additionally, the N-H proton of the indole can interfere with the catalytic cycle.[1][2][3] Common issues include:
-
Catalyst Inactivity or Decomposition: The palladium catalyst may not be active enough or could be decomposing under the reaction conditions.[4]
-
Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is crucial and often substrate-dependent.[5][6][7]
-
Side Reactions: Undesired reactions like protodeboronation and homocoupling can consume starting materials and reduce the yield of the desired product.[4][8][9][10][11]
-
Issues with Starting Materials: The quality and purity of the 4-bromoindole and the boronic acid or ester are critical for a successful reaction.[12]
-
Lack of N-Protection: The acidic N-H of the indole can be deprotonated by the base, leading to side reactions and lower yields.[1][3][10]
Q2: I am observing significant amounts of debrominated indole as a byproduct. How can I prevent this?
The formation of indole (dehalogenation of 4-bromoindole) is a common side reaction. This can be caused by:
-
Reductive Cleavage of the C-Br Bond: The electron-rich nature of the indole ring, especially when the N-H is deprotonated, can make the C-Br bond susceptible to reductive cleavage.[3][10]
-
Hydride Sources: Trace amounts of water or other hydride sources in the reaction mixture can lead to the reduction of the aryl halide.[10]
Solutions:
-
N-Protection: Protecting the indole nitrogen with a suitable group (e.g., Boc, SEM) is often the most effective strategy to prevent debromination.[3][10] This reduces the electron-donating ability of the indole ring and prevents complications arising from the acidic N-H proton.
-
Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried to minimize the presence of water and other potential hydride sources.[4]
Q3: My reaction is producing a significant amount of homocoupled biaryl product from the boronic acid. What causes this and how can I minimize it?
Homocoupling of the boronic acid is a frequent side reaction that reduces the efficiency of the desired cross-coupling.[4][11] The primary causes are:
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids, likely by affecting the palladium catalyst's oxidation state.[8][11][13][14]
-
High Catalyst Loading: In some cases, higher concentrations of the palladium catalyst can favor the homocoupling pathway.[10]
-
Use of Pd(II) Precatalysts: Pd(II) sources can directly react with the boronic acid to form the homocoupled product before the main catalytic cycle is established.[11]
Strategies to Minimize Homocoupling:
-
Thorough Degassing: Rigorously degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (like argon or nitrogen) through the solvent.[8][10][15]
-
Optimize Catalyst Loading: While a sufficient amount of catalyst is necessary, using an excessive amount can be detrimental. A typical starting point is 1-5 mol % of the palladium catalyst.
-
Use of Pre-formed Pd(0) Catalysts: Using a Pd(0) source like Pd(PPh₃)₄ or in situ generation from a suitable precursor can sometimes mitigate homocoupling that occurs with Pd(II) salts.
Q4: What are the recommended starting conditions for a Suzuki coupling with a 4-bromoindole?
While optimal conditions will vary depending on the specific boronic acid partner, the following provides a good starting point for optimization.
General Experimental Protocol
A flame-dried Schlenk flask is charged with 4-bromoindole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. Degassed solvent (e.g., a mixture of dioxane and water, 4:1) is then added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4][16]
Troubleshooting Guide
If you are experiencing issues with your Suzuki coupling of 4-bromoindoles, use the following guide to diagnose and resolve the problem.
Problem: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of catalyst. Consider using a more active pre-catalyst or ligand system (e.g., Buchwald ligands like SPhos or XPhos with a palladium source like Pd₂(dba)₃).[4][15] |
| Insufficient Temperature | Gradually increase the reaction temperature. Some sluggish couplings may require temperatures up to 120 °C.[17][18] |
| Poor Solubility | Choose a solvent system in which all reactants are soluble at the reaction temperature. Toluene or DMF can be alternatives to dioxane.[6][19] |
| Inappropriate Base | The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or KF.[7][8][16] K₃PO₄ is often effective for challenging couplings.[8] |
Table 1: Comparison of Common Bases in Suzuki Coupling
| Base | Strength | Typical Conditions | Notes |
| Na₂CO₃ / K₂CO₃ | Moderate | Aqueous solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O) | A common and cost-effective choice for many standard Suzuki couplings.[16] |
| K₃PO₄ | Strong | Often used in anhydrous or nearly anhydrous conditions (e.g., Dioxane, Toluene) | Can be effective for less reactive aryl chlorides and sterically hindered substrates.[4][16] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, DMF | Often provides higher yields for difficult couplings but is more expensive.[16] |
| KF | Weak | Anhydrous conditions | Can be useful when base-sensitive functional groups are present.[19] |
Problem: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Step |
| Debrominated Indole | N-H acidity, presence of hydride sources.[3][10] | Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM). Use anhydrous solvents and reagents.[10] |
| Homocoupled Biaryl | Presence of oxygen, high catalyst loading.[8][10][11] | Thoroughly degas all solvents and the reaction mixture. Optimize (potentially lower) the catalyst loading.[10] |
| Protodeboronation Product | Hydrolysis of the boronic acid.[4][8][9] | Use high-purity, fresh boronic acid. Consider using a more stable boronic ester (e.g., pinacol ester). Minimize water content if possible.[4][9] |
Table 2: Catalyst Systems for Challenging Suzuki Couplings
| Catalyst System | Components | Advantages |
| Standard Pd/Phosphine | Pd(PPh₃)₄ or Pd(OAc)₂ + PPh₃ | Readily available and effective for many substrates. |
| Buchwald Systems | Pd(OAc)₂ or Pd₂(dba)₃ + Buchwald ligands (e.g., SPhos, XPhos) | Highly active for electron-rich, sterically hindered, and heteroaromatic substrates.[4][15] |
| PEPPSI™ Catalysts | Palladium-NHC complexes | Often highly stable and effective for a broad range of substrates.[8] |
Visual Troubleshooting and Workflow Diagrams
The following diagrams illustrate key decision-making processes and workflows for troubleshooting Suzuki coupling reactions of 4-bromoindoles.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. researchgate.net [researchgate.net]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Reactions of 4-Bromo-1-methyl-1H-indole
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-Bromo-1-methyl-1H-indole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and side product formation during various chemical transformations of this versatile building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during reactions involving this compound, offering systematic approaches to problem-solving and minimizing the formation of unwanted byproducts.
Issue 1: Low Yield or No Desired Product in Palladium-Catalyzed Cross-Coupling Reactions
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low yields of the desired biaryl product. What are the common side products and how can I mitigate their formation?
A1: Low yields in Suzuki-Miyaura cross-coupling reactions are often attributed to competing side reactions. The two most prevalent side products are the homocoupling product of the boronic acid reagent and the dehalogenated starting material, 1-methyl-1H-indole.[1][2] The presence of oxygen can promote the homocoupling of the boronic acid.[2]
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction to minimize oxygen-induced homocoupling.[2]
-
Optimize Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome. For instance, in some cross-coupling reactions, switching from solvents like dioxane or DMF to toluene has been observed to reduce dehalogenation.[3] The base is crucial for the activation of the boronic acid to the more reactive borate anion.[1]
-
Catalyst and Ligand Selection: The palladium catalyst and ligand system play a critical role. If dehalogenation is a significant issue, consider using bulkier electron-rich phosphine ligands which can sometimes suppress this side reaction.[3]
Q2: I am observing significant dehalogenation of this compound in my cross-coupling reaction. What conditions favor this side product?
A2: Dehalogenation is a common side reaction in palladium-catalyzed couplings, where the aryl halide is reduced to the corresponding arene. This can be influenced by the solvent, the nature of the catalyst, and the presence of water.[4][5] In some cases, the presence of water is crucial for the coupling reaction but can also contribute to dehalogenation.[5]
Troubleshooting Steps:
-
Solvent Choice: As mentioned, solvents like dioxane and DMF may favor dehalogenation in some systems compared to toluene.[3]
-
Water Content: While some water is often necessary for Suzuki reactions, excessive amounts can promote dehalogenation. If using a biphasic system, carefully optimizing the ratio of the organic solvent to water may be necessary.[5]
-
Catalyst System: The choice of palladium source and ligands can influence the rate of dehalogenation versus the desired cross-coupling. Experimenting with different ligand systems may be required.
Issue 2: Formation of Isomeric or Unexpected Products in Lithiation Reactions
Q1: I am attempting a lithium-halogen exchange on this compound followed by quenching with an electrophile, but I am getting a mixture of products. What are the potential side reactions?
A1: Lithiation of bromoindoles can be highly regioselective, but side reactions can occur depending on the reaction conditions and the nature of the electrophile. Potential side products can arise from:
-
Incomplete Lithiation: Leading to the recovery of starting material.
-
Protonation of the Lithiated Intermediate: If trace amounts of water or other proton sources are present, the lithiated indole will be quenched to form 1-methyl-1H-indole.
-
Reaction at an Alternative Position: While lithium-halogen exchange is generally specific to the site of the halogen, under certain conditions or with certain strong bases, deprotonation at other positions on the indole ring could potentially occur, leading to isomeric products after quenching with an electrophile.
Troubleshooting Steps:
-
Strict Anhydrous and Inert Conditions: The use of freshly distilled anhydrous solvents and rigorously dried glassware under an inert atmosphere is critical to prevent premature quenching of the organolithium intermediate.
-
Temperature Control: These reactions are typically carried out at low temperatures (e.g., -78 °C) to ensure the stability of the lithiated species and prevent side reactions.
-
Choice of Lithiating Agent: The choice of organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) can influence the efficiency and selectivity of the lithium-halogen exchange.
Summary of Potential Side Products
| Reaction Type | Common Side Products | Potential Causes |
| Suzuki-Miyaura Coupling | - Homocoupling of Boronic Acid- Dehalogenation (1-methyl-1H-indole) | - Presence of oxygen- Suboptimal solvent or base- Inefficient catalyst system- Presence of water |
| Heck Reaction | - Isomerization of the product alkene- Formation of reduced product (dehalogenation) | - Reversible β-hydride elimination step- Reaction conditions favoring reduction |
| Sonogashira Coupling | - Homocoupling of the alkyne (Glaser coupling) | - Presence of copper(I) catalyst and oxygen |
| Buchwald-Hartwig Amination | - Dehalogenation of the starting material | - Inefficient reductive elimination- β-hydride elimination from the amido-palladium intermediate |
| Lithiation/Halogen-Metal Exchange | - Protonated starting material (1-methyl-1H-indole)- Isomeric substitution products | - Presence of protic impurities- Poor regioselectivity of lithiation |
Key Experimental Protocols
Please note: These are generalized protocols and may require optimization for specific substrates and reaction scales.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC/LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Lithiation and Electrophilic Quench
-
To an oven-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of this compound (1.0 mmol) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of an organolithium reagent (e.g., n-butyllithium, 1.1 mmol) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for the desired time (e.g., 30-60 minutes).
-
Add a solution of the electrophile (1.2 mmol) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Visualizing Reaction Pathways
To aid in understanding the potential reaction outcomes, the following diagrams illustrate the main reaction pathway and common side reactions.
Caption: Main and side reaction pathways in the Suzuki coupling of this compound.
Caption: Desired reaction and a common side reaction in the lithiation of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this critical C-N bond-forming reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues such as low reaction yields, side product formation, and challenges with specific substrates. The solutions are presented in a question-and-answer format to directly address experimental problems.
Low Reaction Yield
Q1: My Buchwald-Hartwig amination is resulting in a low yield. What are the primary parameters I should investigate?
A1: Low yields in Buchwald-Hartwig aminations can arise from several factors. A systematic approach to troubleshooting is recommended. The key parameters to investigate are the catalyst system (palladium source and ligand), the base, the solvent, and the reaction temperature. Inadequate solubility of reagents is a frequent and often underestimated cause of poor yields.[1]
Q2: How does the choice of palladium precursor affect the reaction?
A2: The selection of the palladium source is critical for the efficient formation of the active Pd(0) catalyst. While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, they may require in-situ reduction and can lead to less active catalysts, sometimes necessitating higher catalyst loadings (5-10%).[1] Palladium precatalysts, such as G1-G6 precatalysts, are often more effective as they readily form the active LPd(0) species upon exposure to a base, allowing for lower catalyst loadings and more reproducible results.[1]
Q3: My reaction is sluggish or stalls. Could the ligand be the issue?
A3: Absolutely. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. The choice of ligand is highly dependent on the nature of the amine and the aryl halide. For electron-rich or sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos, RuPhos, or DavePhos) are often required to promote efficient oxidative addition and reductive elimination.[2][3]
Side Reactions and Impurities
Q4: I am observing a significant amount of hydrodehalogenation of my aryl halide. How can I minimize this side product?
A4: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction.[4] To minimize it, consider the following adjustments:
-
Optimize the Base: Using a less sterically hindered or a weaker base can sometimes reduce this side reaction.[4]
-
Lower the Reaction Temperature: Higher temperatures can sometimes favor hydrodehalogenation.[4]
-
Change the Ligand: Some ligands are more prone to promoting this side reaction. Screening different ligands can be beneficial.[4]
-
Use a Precatalyst: Incomplete formation of the active Pd-ligand complex when starting from a simple salt like Pd₂(dba)₃ can lead to side reactions. Using a well-defined precatalyst can often provide a cleaner reaction.[5]
Q5: My reaction with an aryl iodide is giving a poor yield. I thought aryl iodides were more reactive?
A5: Contrary to what is observed in many other cross-coupling reactions, aryl iodides can be challenging substrates in Buchwald-Hartwig amination. The iodide anion generated during the reaction can have an inhibitory effect on the catalyst by forming unreactive palladium-iodide bridged dimers.[1][6] The general reactivity order for aryl electrophiles in this reaction is often Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[1] To overcome this, using a solvent like toluene where the iodide salt has poor solubility can be beneficial.[6]
Reagent and Substrate Scope
Q6: How do I choose the optimal base for my specific substrates?
A6: The choice of base is critical and depends on the pKa of the amine and the functional group tolerance of your starting materials.[4]
-
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are generally the most effective for a wide range of amines and promote high reaction rates. However, they are incompatible with base-sensitive functional groups such as esters and nitro groups.[4][6]
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer excellent functional group tolerance and are often the best choice for the arylation of amides. However, they may require higher catalyst loadings, higher temperatures, or longer reaction times.[6]
Q7: I am having difficulty with a heteroaromatic amine. What conditions should I try?
A7: Heteroaryl amines can be challenging substrates and often require specific optimization.[1] Bulky, electron-rich biaryl phosphine ligands have shown great success in these couplings. For specific types of heteroaromatic amines, certain ligands are preferred. For example, DavePhos is a good choice for indoles, while tBuXPhos is often used for indazoles.[6]
Q8: Can I run the reaction with primary amines or amides?
A8: Yes, but the conditions may need to be adjusted.
-
Primary Amines: These are generally good nucleophiles in Buchwald-Hartwig amination.[1] However, competitive hydrodehalogenation can sometimes be an issue with first-generation catalyst systems.[7]
-
Amides: Amides are less nucleophilic, and their arylation can be more challenging. More reactive ligands, such as tBuBrettPhos, have been specifically designed to facilitate the coupling of amides.[6] Weaker bases like K₃PO₄ are often most effective for the arylation of amides.[6]
Data Presentation: Reaction Parameter Comparison
The following tables summarize the impact of different reaction parameters on the Buchwald-Hartwig amination.
Table 1: Comparison of Common Palladium Sources
| Palladium Source | Key Features | Common Catalyst Loading |
| Pd(OAc)₂ | Air-stable; Pd(II) source, requires in-situ reduction. | 5-10%[1] |
| Pd₂(dba)₃ | Air-stable; Pd(0) source, but ligand exchange can be slow. | 1-5% |
| Precatalysts (G1-G6) | Air-stable; Pd(II) complexes that are easily activated by a base to form the active Pd(0) species.[1] | 0.5-2%[1] |
Table 2: Guide to Base Selection
| Base | Advantages | Disadvantages |
| NaOtBu | Permits highest reaction rates and lowest catalyst loadings.[6] | Incompatible with many electrophilic functional groups (e.g., esters, nitro groups).[6] |
| LHMDS | Allows for the use of substrates with protic functional groups; useful for low-temperature aminations.[6] | The solid base is air-sensitive; incompatible with some functional groups at elevated temperatures.[6] |
| Cs₂CO₃ | Provides excellent functional group tolerance.[6] | Expensive; can be difficult to stir on a large scale.[6] |
| K₃PO₄ | Excellent functional group tolerance; economically attractive.[6] | Can require higher catalyst loadings and longer reaction times.[6] |
| DBU | A soluble organic base that can lead to homogeneous reaction conditions.[1][8] | May not be as effective as strong inorganic bases for all substrate combinations. |
Table 3: Common Solvents and Their Characteristics
| Solvent | Class | Comments |
| Toluene, Xylenes | Aromatic Hydrocarbon | Commonly used, good for a wide range of substrates.[1][9] |
| Dioxane, THF, CPME | Ethereal | Frequently employed; dioxane should be used with caution due to its potential to form peroxides.[1][9] |
| t-BuOH, t-AmOH | Alcoholic | Can be effective, particularly in combination with other solvents.[1] |
| Acetonitrile, Pyridine | Polar Aprotic | Should be avoided as they can inhibit the reaction by binding to the palladium catalyst.[1] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general starting point for the optimization of a Buchwald-Hartwig amination reaction. The specific quantities and reaction parameters should be optimized for each unique set of substrates.
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃ or a precatalyst, 1-2 mol%), the ligand (1.2-2.4 mol% relative to Pd), and the base (e.g., NaOtBu, 1.4 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Addition of Reagents: Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents) to the reaction vessel.
-
Addition of Solvent: Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1-0.5 M in the aryl halide).
-
Reaction Conditions: Seal the reaction vessel and remove it from the glovebox. Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours).[1]
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by an appropriate method, such as column chromatography.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A general experimental workflow for Buchwald-Hartwig amination.
Caption: A troubleshooting guide for low-yield Buchwald-Hartwig reactions.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Preventing debromination in reactions with 4-Bromo-1-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in reactions involving 4-Bromo-1-methyl-1H-indole, with a primary focus on preventing the common side reaction of debromination.
Troubleshooting Guides
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Symptoms:
-
Formation of 1-methyl-1H-indole as a major byproduct.
-
Low yields of the desired coupled product.
-
Complex product mixtures that are difficult to purify.
Root Causes and Solutions:
Debromination, or hydrodehalogenation, in palladium-catalyzed reactions often stems from the formation of a palladium-hydride (Pd-H) species. This can be caused by several factors in the reaction setup. The N-methyl group on the indole already prevents debromination that can be facilitated by an acidic N-H proton, but other pathways remain.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting debromination.
Detailed Solutions:
-
Optimize the Base: Strong bases, particularly alkoxides like sodium tert-butoxide, can promote the formation of hydride species that lead to debromination.
-
Lower the Reaction Temperature: High temperatures can accelerate the undesired debromination pathway.
-
Recommendation: Attempt the reaction at a lower temperature. Running a series of experiments by decreasing the temperature in 10-20 °C increments may reveal an optimal balance between the reaction rate and byproduct formation.
-
-
Screen Catalysts and Ligands: The choice of palladium source and phosphine ligand is critical.
-
Ensure Anhydrous and Degassed Conditions: Protic impurities like water or alcohols can serve as a hydride source for the formation of Pd-H species.
-
Recommendation: Use anhydrous, degassed solvents. Ensure all reagents are of high purity and handled under an inert atmosphere (e.g., Argon or Nitrogen).
-
Issue 2: Debromination during Lithiation Reactions
Symptoms:
-
Formation of 1-methyl-1H-indole after quenching the reaction with an electrophile.
-
Low yield of the desired functionalized product.
Root Causes and Solutions:
Organolithium intermediates can be unstable and may be quenched by trace amounts of protic impurities or even the solvent at elevated temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lithiation reactions.
Detailed Solutions:
-
Maintain Low Temperatures: The stability of the lithiated intermediate is highly temperature-dependent.
-
Recommendation: Perform the lithium-halogen exchange at a low temperature, typically -78 °C (dry ice/acetone bath).
-
-
Control Reagent Addition: Slow addition of the organolithium reagent can prevent localized heating.
-
Recommendation: Add the organolithium reagent dropwise to the solution of this compound while maintaining vigorous stirring.
-
-
Use High-Purity Solvents: Trace amounts of water or other protic impurities in the solvent can quench the organolithium species, leading to the debrominated product.
-
Recommendation: Use freshly distilled, anhydrous solvents such as THF or diethyl ether.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Debromination in Suzuki-Miyaura Coupling
The following table summarizes general trends for minimizing debromination based on data from various aryl bromide coupling reactions. Yields are illustrative and highly dependent on the specific substrates and reaction conditions.
| Parameter | Condition A (High Debromination Risk) | Condition B (Low Debromination Risk) | Typical Product Yield | Typical Debromination (%) |
| Base | NaOH, NaOt-Bu | K₂CO₃, Cs₂CO₃, K₃PO₄ | 70-95% | < 5% |
| Temperature | > 100 °C | 60-80 °C | 60-90% | < 10% |
| Solvent | Protic (e.g., EtOH) | Anhydrous, Aprotic (e.g., Dioxane, Toluene) | 80-98% | < 5% |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd(dppf)Cl₂, Pd₂(dba)₃ with XPhos/SPhos | 85-99% | < 2% |
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure designed to minimize debromination.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ and SPhos in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the remaining degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: Why is debromination a common side reaction with bromo-indoles?
A1: While the N-methyl group in this compound prevents debromination arising from the deprotonation of an N-H bond, other mechanisms can still lead to this side reaction. In palladium-catalyzed couplings, palladium-hydride species can form from the base, solvent, or impurities, which can then reductively cleave the C-Br bond.[10] High temperatures and the use of strong bases can promote these undesired pathways.
Q2: Which cross-coupling reactions are most susceptible to debromination?
A2: Debromination can be a significant side reaction in several common palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
Q3: I am observing significant debromination. What is the first thing I should change in my experimental setup?
A3: The first parameters to investigate are the base and the temperature. Strong bases, especially alkoxides, can promote the formation of hydride species that lead to debromination. Switching to a milder base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is a highly effective first step.[1][2][3][4][5] Simultaneously, lowering the reaction temperature can often increase selectivity by disfavoring the debromination pathway.
Q4: How can I confirm that debromination is occurring?
A4: The most direct way to confirm debromination is to identify the debrominated byproduct, 1-methyl-1H-indole, in your crude reaction mixture. This can be done using techniques like GC-MS or LC-MS by comparing the mass spectrum to that of an authentic sample or a database. ¹H NMR spectroscopy can also be used to identify the characteristic signals of 1-methyl-1H-indole.
Q5: Are there any alternative coupling strategies that are less prone to debromination?
A5: While palladium-catalyzed reactions are very powerful, exploring other coupling methods could be beneficial if debromination remains a persistent issue. For instance, certain nickel-catalyzed cross-coupling reactions may offer different selectivity profiles. However, optimization of the palladium-catalyzed reaction conditions as described in the troubleshooting guide is typically the most direct path to a successful outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification Strategies for 4-Bromo-1-methyl-1H-indole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromo-1-methyl-1H-indole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound derivatives?
A1: The primary and most effective methods for purifying this compound derivatives are column chromatography and recrystallization.[1] Column chromatography is ideal for separating compounds with different polarities, while recrystallization is excellent for purifying solid compounds to a high degree.
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system for column chromatography should provide a good separation of your target compound from impurities. This is typically determined by thin-layer chromatography (TLC) beforehand. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate.[1] The goal is to achieve an Rf value of 0.2-0.3 for your desired this compound derivative on the TLC plate.[1]
Q3: My this compound derivative appears to be degrading on the silica gel column. What can I do?
A3: Indole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during chromatography.[1][2] To mitigate this, you can perform a quick stability test on a TLC plate. If degradation is observed, consider the following options:
-
Use Neutralized Silica Gel: Deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine.[2][3]
-
Switch to a Different Stationary Phase: Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.[1][2]
-
Minimize Contact Time: Run the column more quickly (flash chromatography) to reduce the time your compound is in contact with the silica gel.[1][2]
Q4: What are some common solvent systems for recrystallizing this compound derivatives?
A4: The choice of recrystallization solvent depends on the specific derivative's solubility. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for indole derivatives include:
-
Ethanol
-
Hexane/Ethyl Acetate
-
Hexane/Acetone
-
Methanol/Water[4]
Experimentation with different solvents and solvent mixtures is often necessary to find the optimal conditions.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Streaking or Tailing of Spots on TLC/Column Fractions | - Sample overload.- Compound is too polar for the chosen solvent system.- Interaction with acidic silica gel. | - Dilute the sample before loading.- Increase the polarity of the eluent.- Add a small amount of triethylamine to the eluent to neutralize the silica gel.[2] |
| Compound Not Eluting from the Column | - The eluent is not polar enough.- The compound may have decomposed on the column. | - Gradually increase the polarity of the solvent system.- Test the compound's stability on a TLC plate. If it degrades, consider using a different stationary phase like neutral alumina.[1][5] |
| Poor Separation of Product and Impurities | - The solvent system is not optimal.- The column was not packed properly. | - Experiment with different solvent systems to maximize the difference in Rf values between your product and impurities.- Ensure the column is packed uniformly to avoid channeling. |
| Co-elution of Impurities | - Impurities have similar polarity to the desired product. | - Optimize chromatography conditions by trying different solvent systems or stationary phases.- If the product is a solid, recrystallization after the column can be an effective second purification step.[2] |
Recrystallization
| Problem | Possible Cause | Solution |
| Compound Oiling Out Instead of Crystallizing | - The solvent is too non-polar for the compound.- The solution is cooling too quickly. | - Try a more polar solvent or a solvent mixture.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No Crystals Form Upon Cooling | - The solution is not supersaturated (too much solvent was used).- The compound is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution and then try cooling again.- Try a different solvent in which the compound is less soluble. |
| Low Recovery of Crystalline Product | - The compound is partially soluble in the cold solvent.- Crystals were not completely collected during filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities in the Final Crystals | - The impurity co-crystallized with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- A second recrystallization may be necessary. |
Quantitative Data Summary
Table 1: Illustrative TLC Rf Values for Bromoindole Derivatives
| Compound | Solvent System (v/v) | Approximate Rf Value |
| 5-Bromoindole | 4:1 Hexane:Ethyl Acetate | 0.45[6] |
| N-Benzyl-5-bromoindole | 4:1 Hexane:Ethyl Acetate | 0.65[6] |
| N-Boc-5-bromoindole | 9:1 Hexane:Ethyl Acetate | 0.50[6] |
| 4-Bromo-1H-indole derivative | 8:1 Hexane:EtOAc | 0.42[7] |
| 4-Bromo-1H-indole derivative | 10:1 Hexane:EtOAc | 0.36[7] |
Actual Rf values can vary depending on the specific TLC plates, chamber saturation, and temperature.
Table 2: Purification of Indole via Recrystallization
| Solvent System | Crystallization Temperature | Purity | Yield |
| Methanol:Water (3:2) | 0°C | >99% | >75% |
Data for the purification of indole, which can serve as a starting point for optimizing the recrystallization of its derivatives.[4]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system should give the desired product an Rf value of approximately 0.2-0.3.[1]
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand (about 1 cm).
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a suitable volatile solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, maintaining a steady flow rate with gentle air pressure.
-
Collect the eluate in fractions.
-
Monitor the separation by performing TLC on the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the this compound derivative has high solubility when hot and low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
References
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 4-Bromo-1-methyl-1H-indole
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the cross-coupling of 4-Bromo-1-methyl-1H-indole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for functionalizing this compound?
A1: The most common and effective palladium-catalyzed cross-coupling reactions for functionalizing aryl halides like this compound are the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids), the Heck coupling (for C-C bond formation with alkenes), and the Buchwald-Hartwig amination (for C-N bond formation with amines).
Q2: Which factors are most critical for achieving high yields in these cross-coupling reactions?
A2: Several factors are critical for success:
-
Catalyst System: The choice of palladium precursor and, crucially, the ligand is paramount.
-
Base: The base plays a key role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome.
-
Solvent: The solvent must be appropriate for the specific reaction type and be of high purity.
-
Temperature: Reaction temperature needs to be optimized to ensure a reasonable reaction rate without promoting catalyst decomposition or side reactions.
-
Atmosphere: Strict exclusion of oxygen is often necessary to prevent catalyst deactivation.
Q3: How does the N-methyl group on the indole ring affect the cross-coupling reaction?
A3: The N-methyl group prevents potential side reactions or catalyst inhibition that can occur with the acidic N-H proton of an unprotected indole. This generally leads to cleaner reactions and a wider tolerance of bases compared to N-H indoles.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My cross-coupling reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?
A: Low or no yield is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating.
-
Solution: Use a fresh, high-purity palladium precatalyst. Consider using a pre-formed catalyst complex which can be more reliable. Ensure rigorous degassing of solvents and the reaction mixture to remove oxygen, which can lead to the formation of inactive palladium black.[1]
-
-
Suboptimal Ligand Choice: The ligand may not be suitable for the specific transformation.
-
Solution: For Suzuki and Heck couplings, phosphine ligands like PPh₃ can be a starting point, but bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) often provide better results, especially for challenging substrates. For Buchwald-Hartwig aminations, bulky biaryl phosphine ligands are generally required.[2]
-
-
Inappropriate Base or Solvent: The base may be too weak or poorly soluble, or the solvent may not be optimal for the reaction.
-
Solution: Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig) and solvents (e.g., dioxane/water, toluene, DMF). The choice of base and solvent is often interdependent.
-
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for any signs of decomposition.
-
-
Poor Quality Starting Materials: Impurities in the this compound or the coupling partner can poison the catalyst.
-
Solution: Ensure the purity of your starting materials, purifying them if necessary.
-
Issue 2: Formation of Significant Byproducts
Q: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can I minimize them?
A: Byproduct formation can compete with the desired reaction, leading to lower yields and purification challenges.
Common Side Reactions & Mitigation Strategies:
-
Debromination (Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen atom.
-
Homocoupling of the Coupling Partner: This is particularly common in Suzuki reactions where the boronic acid couples with itself.
-
Mitigation: This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial. Running the reaction under a strict inert atmosphere (e.g., argon or nitrogen) can minimize this side reaction.
-
-
Protodeboronation (in Suzuki Coupling): The boronic acid group is replaced by a hydrogen atom before it can transmetalate to the palladium catalyst.
-
Mitigation: This can be an issue with certain boronic acids in the presence of aqueous bases. Using anhydrous conditions, a different base, or more stable boronate esters (e.g., pinacol esters) can reduce this side reaction.
-
Data Presentation: Catalyst and Condition Screening for Analogous Substrates
The following tables summarize quantitative data for cross-coupling reactions of substrates analogous to this compound. This data should serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Bromo-N-Heterocycles with Arylboronic Acids
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 4 | 70 | 7-Bromo-1H-indazole |
| 2 | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80-120 | 12 | 81 | 2-Bromo-4-methylpyridine |
| 3 | Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ (2-3) | Toluene/H₂O | 100 | 16 | High | 2-Bromopyridine |
| 4 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 | Moderate | 4-Bromotoluene |
Table 2: Heck Coupling of Bromo-N-Heterocycles with Alkenes
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | TEA (1.8) | Silica Gel (solid) | Ball Mill | 1 | 85 | 3-Bromoindazole |
| 2 | Pd(OAc)₂ (5) | - | Na₂CO₃ (2.0) | DMF | 100-110 | 4-12 | Good | 3-Iodo-6-methyl-4-nitro-1H-indazole |
| 3 | PdCl₂(dppf) (cat.) | - | TEA | DMF | 50 | 2 | 62 | N-Boc-3-iodoindazole |
Table 3: Buchwald-Hartwig Amination of Bromo-N-Heterocycles with Amines
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 1 | 90+ | N-methyl-4-bromo-7-azaindole |
| 2 | Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene | 100 | 10 min (MW) | 90+ | Bromo-estrone derivative |
| 3 | Pd₂(dba)₃ | tBuDavePhos | NaOtBu | Toluene | 85 | 0.5 | 67 | 4-Bromo-1-tritylpyrazole |
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling of this compound, based on procedures for analogous substrates. Note: These are starting points and will likely require optimization.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., methyl acrylate, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., PPh₃, 10 mol%)
-
Base (e.g., Triethylamine, 2.0 equiv)
-
Solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the ligand.
-
Seal the flask and purge with an inert gas.
-
Add the anhydrous and degassed solvent, followed by the base and the alkene via syringe.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the solvent, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Visualizations
References
Effect of base and solvent on 4-Bromo-1-methyl-1H-indole reactivity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with 4-Bromo-1-methyl-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?
A1: this compound is a versatile building block commonly used in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The most frequently employed reactions include:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters.
-
Heck Reaction: For the formation of a C-C bond with alkenes.
-
Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with amines.
-
Palladium-Catalyzed Cyanation: For the introduction of a nitrile group.
Q2: How does the choice of base affect the outcome of cross-coupling reactions with this compound?
A2: The base plays a critical role in the catalytic cycle of most palladium-catalyzed cross-coupling reactions. Its primary functions are to facilitate the transmetalation step (in Suzuki and Sonogashira couplings) or the deprotonation of the nucleophile (in Buchwald-Hartwig amination). The choice between an inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and an organic base (e.g., triethylamine (Et₃N), DBU) can significantly impact the reaction yield and rate. For instance, in Suzuki couplings, inorganic bases are often used in aqueous solvent mixtures, while in Sonogashira and Buchwald-Hartwig reactions, both inorganic and organic bases are common, depending on the specific reaction conditions and substrates.[1]
Q3: What solvents are typically recommended for reactions involving this compound?
A3: The choice of solvent is crucial for ensuring the solubility of reactants and intermediates, as well as for influencing the reaction kinetics. Common solvents for palladium-catalyzed cross-coupling reactions with this compound include:
-
Aprotic polar solvents: such as Dimethylformamide (DMF), Dimethylacetamide (DMAc), and Dioxane are widely used and often give good results.[2][3]
-
Ethereal solvents: like Tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are also frequently employed, often in combination with water for Suzuki reactions.
-
Aromatic hydrocarbons: such as Toluene are common, particularly in Buchwald-Hartwig aminations.
Q4: Can you provide a general overview of the reactivity of the C-Br bond at the 4-position of the indole ring?
A4: The Carbon-Bromine bond at the 4-position of the 1-methyl-1H-indole ring is susceptible to oxidative addition to a Pd(0) catalyst, which is the initial step in most cross-coupling reactions. The electron-rich nature of the indole ring can influence the rate of this step. The N-methylation prevents complications that can arise from the acidity of the N-H proton in unprotected indoles.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium source and ligand are of high quality and stored correctly. Use a fresh batch of catalyst or a more stable pre-catalyst. Thoroughly degas the reaction mixture to prevent oxidative deactivation of the Pd(0) species. |
| Inappropriate Base | The choice of base is critical. If using an inorganic base like K₂CO₃ or Cs₂CO₃, ensure it is finely powdered and anhydrous. For base-sensitive substrates, a milder base might be necessary. Consider screening a panel of both inorganic and organic bases. |
| Poor Solvent Choice | Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. If solubility is an issue, consider a different solvent or a co-solvent mixture. Polar aprotic solvents like DMF or dioxane are often good starting points.[2][3] |
| Low Reaction Temperature | Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature, but be mindful of potential catalyst decomposition or side reactions at excessively high temperatures. |
| Side Reactions | Dehalogenation (hydrodehalogenation) of the starting material can be a significant side reaction. This can sometimes be minimized by optimizing the base, solvent, and temperature, or by adding a small amount of a halide source. Homocoupling of the coupling partners can also occur. |
Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Homocoupling | Homocoupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) can be a significant issue. This is often exacerbated by the presence of oxygen. Ensure thorough degassing of the reaction mixture. In Sonogashira couplings, the use of a copper co-catalyst can sometimes promote alkyne homocoupling; a copper-free protocol may be beneficial. |
| Decomposition of Starting Material or Product | Indole rings can be sensitive to strongly acidic or basic conditions, especially at high temperatures. If you suspect decomposition, consider using milder reaction conditions (lower temperature, weaker base) or protecting sensitive functional groups. |
| Isomerization | In Heck reactions, isomerization of the double bond in the product can occur. The choice of ligand and reaction conditions can influence the stereochemical outcome. |
Data Presentation
Suzuki-Miyaura Coupling of Bromo-Heterocycles with Phenylboronic Acid
| Entry | Bromo-Heterocycle | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-1-ethyl-1H-indazole | K₂CO₃ | DME | 80 | 2 | High | [4] |
| 2 | 7-Bromo-4-sulfonamido-1H-indazole | Cs₂CO₃ | Dioxane/EtOH/H₂O | 110 | 2 | 70 | [5][6] |
| 3 | 4-Bromo-N,N-dimethylaniline | tBuOK | Toluene | 85 | 0.5 | - | [7] |
Sonogashira Coupling of Bromoindoles with Terminal Alkynes
| Entry | Bromo-Indole | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 | |
| 2 | 5-Bromoindole | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 | |
| 3 | 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | TMSA | Pd(OAc)₂ / XPhos | Et₃N | MeCN | 110 | - | - | [8] |
Buchwald-Hartwig Amination of N-Substituted 4-Bromo-7-azaindoles
| Entry | Amine | Base | Time (h) | Yield (%) | Reference |
| 1 | Phenylmethanamine | Cs₂CO₃ | 1 | 92 | [9][10] |
| 2 | Morpholine | Cs₂CO₃ | 1 | 94 | [9][10] |
| 3 | Aniline | Cs₂CO₃ | 1 | 90 | [9][10] |
Reaction Conditions: N-substituted 4-bromo-azaindole (1.0 mmol), amine (1.2 mmol), Cs₂CO₃ (1.5 mmol), Pd₂(dba)₃ (5 mol %), Xantphos (10 mol %), in 2 mL of dioxane at 100 °C.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent system (e.g., Dioxane/Water, 4:1)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Heck Reaction
This protocol provides a general method for the Heck reaction with an acrylate.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4 mol%)
-
Base (e.g., Et₃N, 2 equivalents)
-
Anhydrous solvent (e.g., DMF)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, the base, and the alkene via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine to remove the DMF and salts.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 10. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
Managing reaction scale-up for the synthesis of 4-Bromo-1-methyl-1H-indole
Welcome to the Technical Support Center for the synthesis of 4-Bromo-1-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using in-process controls like TLC or HPLC. Ensure the reaction is heated to the recommended temperature (around 140°C) and maintained for a sufficient duration (typically 3-4 hours).[1] |
| Poor quality of reagents: Impurities in 4-bromoindole, potassium carbonate, or dimethyl carbonate can inhibit the reaction. | Use high-purity reagents. For potassium carbonate, ensure it is anhydrous as it is hygroscopic.[2][3] Request a Certificate of Analysis (CoA) from your supplier to verify purity.[4] | |
| Inefficient mixing: In a large-scale reaction, poor agitation can lead to localized areas of low reagent concentration. | Ensure the stirring mechanism is adequate for the reactor size and provides thorough mixing of the heterogeneous mixture (solid potassium carbonate in the liquid phase). | |
| Presence of Side Products/Impurities | C-alkylation: Although less common with dimethyl carbonate, methylation at the C3 position of the indole ring can occur. | N-methylation is generally highly selective with dimethyl carbonate.[5][6][7] If C-alkylation is observed, ensure the reaction temperature is not excessively high. |
| Unreacted 4-bromoindole: The reaction has not gone to completion. | Increase the reaction time or ensure the temperature is at the target of 140°C. Check the stoichiometry of the reagents; a slight excess of dimethyl carbonate may be beneficial. | |
| Impurities from Dimethylformamide (DMF): At elevated temperatures, DMF can decompose to dimethylamine and carbon monoxide, or hydrolyze to formic acid and dimethylamine.[8][9] | Use high-quality, anhydrous DMF. While the reaction temperature is below the boiling point of DMF, prolonged heating could lead to some degradation. Consider purification methods like vacuum distillation to remove any high-boiling impurities. | |
| Product Discoloration (Yellow to Brown Oil) | Presence of chromophoric impurities: Indole and its derivatives can be susceptible to air oxidation and degradation, leading to colored impurities. | The product is typically a yellow liquid.[1] If significant darkening occurs, minimize exposure to air and light. Purification by fractional vacuum distillation can remove colored, high-boiling point impurities. |
| Difficulty in Product Isolation/Purification | Emulsion formation during workup: Residual DMF or other impurities can lead to the formation of emulsions during aqueous extraction. | Use a brine wash to help break emulsions. If emulsions persist, filtration through a pad of celite may be effective. |
| Inefficient purification by distillation: Co-distillation of impurities with the product. | For large-scale purification, fractional vacuum distillation is recommended to separate components with close boiling points.[10][11][12] | |
| Product is an oil, making crystallization difficult: The product is a liquid at room temperature. | For high-purity requirements, consider low-temperature crystallization from a suitable non-polar solvent if a solid form is achievable, though the compound is typically a liquid.[13][14] |
Frequently Asked Questions (FAQs)
Synthesis and Scale-Up
Q1: What is the recommended synthetic route for the large-scale production of this compound?
A1: The recommended route is the N-methylation of 4-bromoindole using dimethyl carbonate (DMC) as a methylating agent and potassium carbonate (K₂CO₃) as a base in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF). This method is preferred for its high yield, selectivity, and the use of greener and less hazardous reagents compared to traditional methylating agents like methyl iodide or dimethyl sulfate.[13][15]
Q2: What are the main challenges when scaling up this reaction?
A2: The primary challenges during scale-up include:
-
Heat Transfer: The reaction is heated to 140°C, and maintaining uniform temperature in a large reactor is critical.
-
Mass Transfer: Ensuring efficient mixing of the solid potassium carbonate with the liquid reactants is crucial for the reaction to proceed to completion.
-
Solid Handling: The handling of large quantities of potassium carbonate powder requires appropriate equipment to control dust and ensure accurate dosing.[2]
-
Purification: Moving from laboratory-scale chromatography to industrial-scale purification methods like fractional vacuum distillation requires process optimization.[10][11]
Q3: How can I monitor the progress of the reaction at a large scale?
A3: In-process control (IPC) is essential for monitoring the reaction. High-Performance Liquid Chromatography (HPLC) is the recommended method.[16][17] A typical IPC procedure would involve:
-
Carefully taking a small sample from the reactor at regular intervals (e.g., every hour).
-
Quenching the reaction in the sample.
-
Preparing a solution of the sample in a suitable solvent (e.g., acetonitrile).
-
Analyzing the sample by HPLC to determine the ratio of starting material (4-bromoindole) to product (this compound). The reaction is considered complete when the amount of 4-bromoindole is below a predetermined threshold (e.g., <1%).
Reagents and Materials
Q4: Why is dimethyl carbonate (DMC) preferred over other methylating agents like methyl iodide or dimethyl sulfate?
A4: Dimethyl carbonate is considered a "green" reagent. It is significantly less toxic and more environmentally friendly than traditional methylating agents.[2][3][6][7][8] Methyl iodide is a suspected carcinogen with a low boiling point, posing inhalation and emission risks, while dimethyl sulfate is highly toxic.[13] The byproducts of methylation with DMC are methanol and carbon dioxide, which are less problematic for waste disposal.
Q5: What are the quality requirements for the starting materials?
A5: For reproducible results at scale, it is crucial to use high-quality starting materials.
| Material | Key Specifications | Rationale |
| 4-Bromoindole | Purity: ≥98% (by HPLC/GC). Low levels of other bromoindole isomers. | Impurities can lead to side products that are difficult to separate. |
| Potassium Carbonate (K₂CO₃) | Anhydrous grade, fine powder. Purity: ≥99%. | Moisture can inhibit the reaction. A fine powder provides a larger surface area for reaction.[2][3][4] |
| Dimethyl Carbonate (DMC) | Purity: ≥99%. Low water content. | Ensures efficient methylation and avoids side reactions. |
| N,N-Dimethylformamide (DMF) | Anhydrous grade. Purity: ≥99.8%. | Water can interfere with the base. Impurities can lead to side reactions at high temperatures.[8] |
Safety
Q6: What are the main safety concerns for this reaction at scale?
A6: The main safety concerns are:
-
High Temperature: The reaction is run at 140°C, requiring a robust heating and control system to prevent overheating.
-
Handling of Potassium Carbonate: Potassium carbonate is an alkaline material that can cause skin and eye irritation.[18] Appropriate personal protective equipment (PPE) should be worn, and dust generation should be controlled during charging of the reactor.[2][18]
-
Solvent Hazards: DMF is a combustible liquid and has associated health risks. The process should be carried out in a well-ventilated area with appropriate fire safety measures.
-
Pressure Build-up: Although the reaction does not inherently generate a large amount of gas, heating a closed system can lead to pressure build-up. The reactor should be equipped with a pressure relief system.
Q7: Is there a risk of a thermal runaway reaction?
A7: While the N-methylation with dimethyl carbonate is not reported to be violently exothermic, any reaction conducted at an elevated temperature has the potential for a thermal runaway if cooling is lost. It is crucial to have a reliable temperature control system and an emergency cooling plan in place.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted for a larger scale synthesis.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (molar) |
| 4-Bromoindole | 52488-36-5 | 196.04 g/mol | 1.0 eq |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 g/mol | 2.0 - 3.0 eq |
| Dimethyl Carbonate | 616-38-6 | 90.08 g/mol | 3.0 - 4.0 eq |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Sufficient volume |
Procedure:
-
Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with 4-bromoindole and N,N-dimethylformamide.
-
Addition of Base: Under a nitrogen atmosphere, add anhydrous potassium carbonate to the stirred solution.
-
Addition of Methylating Agent: Add dimethyl carbonate to the reaction mixture.
-
Reaction: Heat the mixture to 140°C and maintain this temperature with good agitation for 3-4 hours.
-
In-Process Control: Monitor the reaction progress by HPLC until the starting material is consumed (<1%).
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add water to quench the reaction and dissolve the inorganic salts.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., toluene or ethyl acetate). Separate the organic layer.
-
Washing: Wash the organic layer with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purification: Purify the crude oil by fractional vacuum distillation to obtain this compound as a yellow liquid.
Visualizations
Caption: A logical workflow for the synthesis and purification of this compound.
Caption: A decision-making workflow for troubleshooting low product yield.
References
- 1. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 2. flexicon.com [flexicon.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. scispace.com [scispace.com]
- 6. The chemistry of dimethyl carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dimethylformamide (DMF) [commonorganicchemistry.com]
- 9. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 10. longhope-evaporator.com [longhope-evaporator.com]
- 11. Fractional distillation - Wikipedia [en.wikipedia.org]
- 12. digivac.com [digivac.com]
- 13. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 14. catalogimages.wiley.com [catalogimages.wiley.com]
- 15. researchgate.net [researchgate.net]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. oxy.com [oxy.com]
Identifying and minimizing impurities in 4-Bromo-1-methyl-1H-indole synthesis
Technical Support Center: Synthesis of 4-Bromo-1-methyl-1H-indole
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and straightforward method is the N-methylation of 4-bromoindole. This is typically achieved by reacting 4-bromoindole with a methylating agent in the presence of a base.
Q2: What are the potential impurities I might encounter in the synthesis of this compound?
A2: Potential impurities can originate from the starting materials or side reactions during the N-methylation process. These may include:
-
Unreacted 4-bromoindole: Due to incomplete methylation.
-
Isomeric bromoindoles: If the starting 4-bromoindole is not pure. Direct bromination of indole can be unselective, potentially leading to bromination at other positions.[1]
-
Di- or poly-brominated indoles: These can be present as impurities in the starting 4-bromoindole, especially if harsh bromination conditions were used for its synthesis.[1]
-
Byproducts from the methylating agent: Depending on the reagent used.
-
Oxindole derivatives: Formation of oxindoles can occur through oxidation.[1]
Q3: How can I identify and quantify the impurities in my product?
A3: Standard analytical techniques are effective for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is ideal for determining the purity of the final product.[2] Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to identify the structures of the main product and any significant impurities by comparing the spectra to known standards.[3]
Q4: What are the key reaction parameters to control to minimize impurity formation during N-methylation?
A4: To minimize impurities, careful control of the reaction conditions is crucial. Key parameters include:
-
Stoichiometry: Use a slight excess of the methylating agent to ensure complete conversion of the starting material, but avoid a large excess which could lead to side reactions.
-
Reaction Temperature: Gradual heating and maintaining a stable reaction temperature can prevent the formation of degradation products.[3]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time for complete conversion without significant byproduct formation.
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for achieving high yield and purity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Ensure the stoichiometry of the base and methylating agent is correct.- Increase the reaction time and monitor by TLC until the starting material is consumed.- Consider increasing the reaction temperature gradually.[3] |
| Degradation of product. | - Avoid excessively high temperatures or prolonged reaction times.- Ensure an inert atmosphere (e.g., nitrogen) if the reactants or products are sensitive to oxidation. | |
| Presence of Unreacted 4-bromoindole in the Final Product | Insufficient methylating agent or base. | - Use a slight excess of the methylating agent and ensure at least a stoichiometric amount of base.- Check the purity and reactivity of your methylating agent. |
| Short reaction time. | - Extend the reaction time and monitor for the disappearance of the starting material spot on TLC. | |
| Formation of Multiple Products (Observed by TLC or NMR) | Impure starting 4-bromoindole. | - Verify the purity of the starting 4-bromoindole by NMR or HPLC before starting the reaction.- Purify the starting material if necessary (e.g., by column chromatography or recrystallization). |
| Side reactions due to harsh conditions. | - Lower the reaction temperature.- Consider a milder methylating agent or base. | |
| Difficulty in Purifying the Final Product | Co-elution of impurities during column chromatography. | - Optimize the solvent system for column chromatography to achieve better separation.- Consider alternative purification methods such as distillation under reduced pressure[3] or recrystallization. |
Experimental Protocols
Protocol 1: N-methylation of 4-Bromoindole using Dimethyl Carbonate
This protocol is adapted from a literature procedure.[3]
Materials:
-
4-bromoindole
-
Potassium carbonate (K₂CO₃)
-
Dimethyl carbonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, suspend 4-bromoindole and potassium carbonate in DMF.
-
Add dimethyl carbonate to the suspension.
-
Gradually heat the mixture to 140°C over 30 minutes with stirring.
-
Maintain the reaction at 140°C for 3.5 hours.
-
After cooling to room temperature, filter the mixture to remove insoluble solids.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the residue by distillation under reduced pressure (e.g., 0.2 mmHg, 155-180°C) to obtain this compound as a yellow liquid.[3]
| Reactant | Molar Ratio | Typical Conditions | Reported Yield |
| 4-bromoindole | 1 | Temperature: 140°C | 91%[3] |
| Potassium carbonate | ~0.7 | Time: 3.5 hours | |
| Dimethyl carbonate | ~2.9 | Solvent: DMF |
Protocol 2: N-methylation of 4-Bromo-1H-indazole (Illustrative for Indole-like Systems)
This protocol for a similar heterocyclic system illustrates a common alternative methylation.[4]
Materials:
-
4-Bromo-1H-indole (as a substitute for indazole)
-
Potassium carbonate (K₂CO₃)
-
Iodomethane (CH₃I)
-
Acetone or DMF
Procedure:
-
Mix 4-bromo-1H-indole with potassium carbonate in acetone or DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add iodomethane to the reaction mixture.
-
Heat the reaction under reflux for 3-8 hours, monitoring by TLC.
-
After the reaction is complete, remove the solvent by evaporation under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated saline.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Reactant | Molar Ratio | Typical Conditions |
| 4-Bromo-1H-indole | 1 | Temperature: Reflux |
| Potassium carbonate | 3 | Time: 3-8 hours |
| Iodomethane | 1.2 - 1.8 | Solvent: Acetone or DMF |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
Validation & Comparative
Reactivity Face-Off: 4-Bromo- vs. 4-Chloro-1-methyl-1H-indole in Palladium-Catalyzed Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
In the realm of drug discovery and development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the indole nucleus is a privileged structure, and its C4-substituted derivatives are of significant interest. The introduction of new substituents at this position via palladium-catalyzed cross-coupling reactions is a powerful strategy. This guide provides a comparative analysis of the reactivity of two key precursors: 4-bromo-1-methyl-1H-indole and 4-chloro-1-methyl-1H-indole, in two of the most prevalent cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The Decisive Factor: Carbon-Halogen Bond Strength
The fundamental difference in reactivity between 4-bromo- and 4-chloro-1-methyl-1H-indole lies in the strength of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker and more polarizable than the C-Cl bond. This difference is the primary determinant of the rate of the oxidative addition step in the catalytic cycle of palladium-catalyzed cross-coupling reactions, which is often the rate-determining step. The general order of reactivity for aryl halides in these reactions is I > Br > Cl.[1] Consequently, this compound is expected to be significantly more reactive than its chloro-analogue.
Quantitative Comparison: A Case Study
While direct head-to-head comparative studies for 4-bromo- and 4-chloro-1-methyl-1H-indole under identical conditions are not extensively documented in the literature, a clear illustration of the reactivity difference can be drawn from studies on similar heterocyclic substrates. For instance, in a high-throughput screening of Buchwald-Hartwig amination conditions, the reaction of 4-bromobenzonitrile with benzamide gave an 83% yield, whereas the analogous reaction with 4-chlorobenzonitrile under the same conditions resulted in a mere 20% yield.[2] This more than four-fold difference in yield underscores the superior reactivity of the bromo-derivative.
Based on this established chemical principle and supporting data from related compounds, a comparative performance overview can be summarized as follows:
| Feature | This compound | 4-Chloro-1-methyl-1H-indole | Rationale |
| Relative Reactivity | High | Low to Moderate | Weaker C-Br bond facilitates faster oxidative addition to the Pd(0) catalyst. |
| Typical Reaction Times | Shorter | Longer | Higher reactivity of the C-Br bond leads to faster reaction completion. |
| Catalyst Loading | Generally lower | Often requires higher catalyst loading | More forcing conditions are typically needed to activate the stronger C-Cl bond. |
| Reaction Temperature | Milder conditions often suffice | Higher temperatures are usually required | Overcoming the higher activation energy for C-Cl bond cleavage necessitates more energy input. |
| Ligand Selection | A broader range of phosphine ligands are effective | Often requires more specialized, electron-rich, and bulky ligands to promote oxidative addition. | |
| Overall Yields | Generally higher | Generally lower | Slower reaction rates and potential for catalyst deactivation can lead to lower product yields. |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of 4-halo-1-methyl-1H-indoles. It is important to note that for 4-chloro-1-methyl-1H-indole, optimization of catalyst, ligand, and reaction conditions (e.g., higher temperature, longer reaction time) would likely be necessary to achieve comparable yields to the bromo-derivative.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established procedures for the Suzuki coupling of halo-indoles.[3]
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is based on general procedures for the Buchwald-Hartwig amination of heteroaryl halides.[4][5]
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox, charge a reaction tube with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and toluene (5 mL).
-
Finally, add morpholine (1.2 mmol) and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by flash column chromatography.
Visualizing the Reaction Pathway
The following diagrams illustrate the general workflow for palladium-catalyzed cross-coupling reactions and highlight the key difference in the initial activation of the bromo- and chloro-substrates.
Caption: General experimental workflow for the Suzuki-Miyaura coupling of 4-halo-1-methyl-1H-indoles.
Caption: Comparative energy profile of the oxidative addition step for 4-bromo- vs. 4-chloro-1-methyl-1H-indole.
Conclusion
For researchers and drug development professionals, the choice between 4-bromo- and 4-chloro-1-methyl-1H-indole as a synthetic precursor has significant practical implications. The bromo-derivative is demonstrably more reactive in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions, shorter reaction times, and often higher yields. While the chloro-analogue is a more cost-effective starting material, its lower reactivity necessitates more forceful conditions and specialized catalytic systems, which may not be compatible with sensitive functional groups elsewhere in the molecule. Therefore, for rapid and efficient library synthesis and late-stage functionalization, this compound is generally the superior choice.
References
Spectroscopic analysis of 4-Bromo-1-methyl-1H-indole and its isomers
A Comprehensive Spectroscopic Comparison of 4-Bromo-1-methyl-1H-indole and its Positional Isomers
For researchers and professionals in the field of drug development and organic chemistry, the unambiguous identification of isomeric molecules is a critical step. Positional isomers, while structurally similar, can exhibit distinct biological activities and physical properties. This guide provides a detailed spectroscopic comparison of this compound and its 5-bromo, 6-bromo, and 7-bromo isomers, leveraging available experimental data to facilitate their differentiation.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Proton | This compound | 5-Bromo-1-methyl-1H-indole | 6-Bromo-1-methyl-1H-indole | 7-Bromo-1-methyl-1H-indole |
| N-CH₃ | ~3.7-3.8 (s) | ~3.75 (s) | ~3.7-3.8 (s) | ~3.8-3.9 (s) |
| H-2 | ~7.0-7.1 (d) | ~7.0-7.1 (d) | ~7.0-7.1 (d) | ~7.0-7.1 (d) |
| H-3 | ~6.4-6.5 (d) | ~6.4-6.5 (d) | ~6.4-6.5 (d) | ~6.4-6.5 (d) |
| H-4 | --- | ~7.6-7.7 (d) | ~7.5-7.6 (d) | ~7.2-7.3 (dd) |
| H-5 | ~7.0-7.1 (t) | --- | ~7.1-7.2 (dd) | ~6.9-7.0 (t) |
| H-6 | ~7.2-7.3 (d) | ~7.2-7.3 (dd) | --- | ~7.3-7.4 (d) |
| H-7 | ~7.4-7.5 (d) | ~7.2-7.3 (d) | ~7.6-7.7 (s) | --- |
Note: Specific values for 4-, 6-, and 7-bromo-1-methyl-1H-indole are predicted based on data from related bromoindoles. The ¹H NMR spectroscopic data for 4-bromo-1-methylindole is reported to be consistent with literature.[1]
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon | This compound | 5-Bromo-1-methyl-1H-indole | 6-Bromo-1-methyl-1H-indole | 7-Bromo-1-methyl-1H-indole |
| N-CH₃ | ~33 | ~33 | ~33 | ~33 |
| C-2 | ~128 | ~129 | ~128 | ~129 |
| C-3 | ~101 | ~101 | ~101 | ~101 |
| C-3a | ~127 | ~128 | ~128 | ~128 |
| C-4 | ~114 (C-Br) | ~124 | ~122 | ~121 |
| C-5 | ~123 | ~113 (C-Br) | ~123 | ~120 |
| C-6 | ~122 | ~124 | ~115 (C-Br) | ~121 |
| C-7 | ~110 | ~111 | ~111 | ~105 (C-Br) |
| C-7a | ~136 | ~135 | ~136 | ~135 |
Note: Data is largely predicted based on known substituent effects on the indole ring and data from unmethylated analogs. For instance, the ¹³C NMR data for 5-bromo-3-methyl-1H-indole shows signals at 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, and 111.60 ppm.[2]
Table 3: Mass Spectrometry and IR Spectroscopy Data
| Technique | This compound | 5-Bromo-1-methyl-1H-indole | 6-Bromo-1-methyl-1H-indole | 7-Bromo-1-methyl-1H-indole |
| MS (m/z) | M⁺ at 209/211 (1:1 ratio) | M⁺ at 209/211 (1:1 ratio) | M⁺ at 209/211 (1:1 ratio) | M⁺ at 209/211 (1:1 ratio) |
| Key fragments: [M-CH₃]⁺, [M-Br]⁺ | Key fragments: [M-CH₃]⁺, [M-Br]⁺ | Key fragments: [M-CH₃]⁺, [M-Br]⁺ | Key fragments: [M-CH₃]⁺, [M-Br]⁺ | |
| IR (cm⁻¹) | ~3100-3000 (Ar C-H), ~2950 (Aliph. C-H), ~1600, 1450 (C=C), ~750-800 (C-Br) | ~3100-3000 (Ar C-H), ~2950 (Aliph. C-H), ~1600, 1450 (C=C), ~750-800 (C-Br) | ~3100-3000 (Ar C-H), ~2950 (Aliph. C-H), ~1600, 1450 (C=C), ~750-800 (C-Br) | ~3100-3000 (Ar C-H), ~2950 (Aliph. C-H), ~1600, 1450 (C=C), ~750-800 (C-Br) |
Note: The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key feature in the mass spectra of these compounds. IR spectra are generally similar, with the C-H out-of-plane bending region (below 900 cm⁻¹) being most informative for substitution patterns.
Experimental Protocols
Standardized protocols are crucial for obtaining reproducible spectroscopic data. The following are general methodologies for the techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the bromo-1-methyl-1H-indole isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy :
-
Spectrometer : 400 MHz or higher field instrument.
-
Parameters : A standard pulse program is used with a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are accumulated for a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy :
-
Spectrometer : 100 MHz or higher.
-
Parameters : A proton-decoupled pulse sequence is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced via direct infusion or through a gas or liquid chromatograph (GC-MS or LC-MS). For GC-MS, a dilute solution in a volatile solvent like dichloromethane or ethyl acetate is prepared.
-
Ionization : Electron Ionization (EI) at 70 eV is commonly used for these types of molecules, which typically yields a clear molecular ion peak and characteristic fragmentation patterns.
-
Analysis : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of each ion.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, a KBr pellet or Attenuated Total Reflectance (ATR) can be used. Liquid samples can be analyzed as a thin film between salt plates.
-
Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. The data is often presented as percent transmittance versus wavenumber (cm⁻¹).
Workflow for Isomer Differentiation
The logical workflow for distinguishing between the isomers of bromo-1-methyl-1H-indole using the discussed spectroscopic techniques is outlined below.
Caption: Workflow for the spectroscopic differentiation of bromo-1-methyl-1H-indole isomers.
References
Unveiling the Bioactive Potential: A Comparative Guide to 4-Bromo-1-methyl-1H-indole Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 4-Bromo-1-methyl-1H-indole derivatives against other relevant compounds. The information is supported by experimental data and detailed protocols to facilitate further research and development in this promising area of medicinal chemistry.
Indole, a privileged scaffold in medicinal chemistry, is a core component of numerous bioactive natural products and synthetic drugs.[1] Derivatives of indole have garnered significant attention for their potential to target various cellular mechanisms and signaling pathways implicated in a range of diseases, including cancer and microbial infections.[1][2] The introduction of a bromine atom and a methyl group at specific positions of the indole ring, as in this compound, can significantly modulate the compound's physicochemical properties and biological activity. This guide focuses on the biological activity screening of such derivatives, offering a comparative perspective on their performance.
Comparative Analysis of Biological Activities
The biological potential of this compound derivatives has been explored across several key areas, primarily focusing on their anticancer, antimicrobial, and enzyme inhibitory activities. The following sections present a compilation of quantitative data from various studies to allow for a comparative assessment.
Anticancer and Cytotoxic Activity
The cytotoxic effects of indole derivatives are often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, is a key metric for comparison.[1][3]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Indole Compound 1c | HepG2 (Liver) | 0.9 | Doxorubicin | - | [4] |
| MCF-7 (Breast) | 0.55 | Doxorubicin | - | [4] | |
| HeLa (Cervical) | 0.50 | Doxorubicin | - | [4] | |
| Indolo-pyrazole 6c | SK-MEL-28 (Melanoma) | 3.46 | Sunitinib | - | [5] |
| Pyrido[3,4-b]indole 11 | Breast Cancer Cells | 0.08 | - | - | [6] |
| Colon Cancer Cells | 0.13 | - | - | [6] | |
| Melanoma Cells | 0.13 | - | - | [6] | |
| Pancreatic Cancer Cells | 0.20 | - | - | [6] | |
| 5-(1H-Indol-3-ylmethylene)-thiazolidin-2,4-dione (4c) | T47D (Breast) | 1.93 | Doxorubicin | 4.61 | [7] |
| 5-Bromo-7-azaindolin-2-one derivative 23p | HepG2 (Liver) | 2.357 - 3.012 | Sunitinib | 31.594 - 49.036 | [8] |
| A549 (Lung) | 2.357 - 3.012 | Sunitinib | 31.594 - 49.036 | [8] | |
| Skov-3 (Ovarian) | 2.357 - 3.012 | Sunitinib | 31.594 - 49.036 | [8] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Antimicrobial Activity
The antimicrobial efficacy of indole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| 4-bromo-1H-indazole derivative 9 | S. pyogenes PS | 4 | Ciprofloxacin | 8 | [10] |
| Oxacillin Sodium | 2 | [10] | |||
| 4-bromo-1H-indazole derivative 18 | Penicillin-resistant S. aureus | - | Ciprofloxacin | - | [10] |
| Indole-thiadiazole 2c | MRSA | - | Ciprofloxacin | - | [11] |
| Indole-triazole 3d | MRSA | - | Ciprofloxacin | - | [11] |
| Bromophenol derivative 1 | S. aureus | 24 | Ampicillin | 10 | [12] |
| Tetracycline | 30 | [12] | |||
| Tobramycin | 25 | [12] | |||
| Bromophenol derivative 2 | S. aureus | 12 | Ampicillin | 10 | [12] |
| Tetracycline | 30 | [12] | |||
| Tobramycin | 25 | [12] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions. MRSA: Methicillin-resistant Staphylococcus aureus.
Enzyme Inhibitory Activity
The ability of this compound derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential.[13] Screening for enzyme inhibitors often involves high-throughput methods to test large libraries of compounds.[14][15]
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Kaempferol | Xanthine Oxidase (XO) | 4.50 | - | - | [16] |
| Indolo-pyrazole derivative | Tubulin Polymerization | 0.35 | - | - | [5] |
Note: Data on specific this compound derivatives as enzyme inhibitors is limited in the reviewed literature. The table provides examples of enzyme inhibition by related compounds for context.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are protocols for key experiments commonly used in the biological screening of indole derivatives.
Protocol 1: MTT Assay for Cytotoxicity[1]
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[1]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method[9][17]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism from a pure culture.[17]
-
Serial Dilution: Perform serial twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[9][18]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[17]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9][19]
Protocol 3: Enzyme Inhibitor Screening[14][16]
This protocol provides a general framework for identifying and characterizing enzyme inhibitors.
-
Assay Development: Develop a robust and reproducible assay to measure the activity of the target enzyme. This can be based on colorimetric, fluorescent, or luminescent detection.[16][20]
-
High-Throughput Screening (HTS): Screen a library of compounds at a single concentration to identify initial "hits" that inhibit the enzyme's activity.[14]
-
Hit Confirmation: Re-test the initial hits to confirm their activity and eliminate false positives.
-
Dose-Response Analysis: Test the confirmed hits at multiple concentrations to determine their IC50 values.
-
Mechanism of Action Studies: Conduct further experiments to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Visualizing the Process: Workflows and Pathways
To better understand the experimental processes and the potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Workflow for the biological activity screening of this compound derivatives.
Caption: Potential signaling pathways affected by bioactive indole derivatives in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 5. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel indole derivatives as promising DNA-binding agents and evaluation of antitumor and antitopoisomerase I activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. turkjps.org [turkjps.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buy 4-Bromo-6-methyl-1H-indole | 885520-48-9 [smolecule.com]
- 14. Inhibitor Screening and Design [creative-enzymes.com]
- 15. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. woah.org [woah.org]
- 19. apec.org [apec.org]
- 20. biocompare.com [biocompare.com]
A Comparative Guide to Palladium Catalysts for Indole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a ubiquitous scaffold in pharmaceuticals, natural products, and functional materials. Consequently, the development of efficient and selective methods for the functionalization of the indole ring is a central focus in synthetic organic chemistry. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose, offering a versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds at various positions of the indole core. This guide provides a comparative overview of common palladium catalysts employed in indole coupling reactions, supported by experimental data to aid in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst, along with the accompanying ligands, bases, and oxidants, critically influences the yield, regioselectivity, and substrate scope of indole coupling reactions. Below is a summary of the performance of three widely used palladium catalyst systems in the C-H arylation of indoles, a common and important transformation.
| Catalyst System | Ligand/Additive | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity | Ref. |
| Pd(OAc)₂ | PPh₃ | Ag₂CO₃ | Toluene | 110 | 24 | 85 | C2-arylation | [1] |
| PdCl₂(MeCN)₂ | None | Cu(OAc)₂ | DMF | 120 | 12 | 78 | C3-arylation | [2][3] |
| Pd/C | PPh₃ | CuI | DMF | 110 | 3 | 90 | C2-arylation | [4] |
Note: Yields are reported for the coupling of N-methylindole with iodobenzene or a similar aryl halide and may vary with different substrates and reaction conditions.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in synthetic chemistry. The following are representative protocols for the palladium-catalyzed C-H arylation of indoles using the catalyst systems compared above.
Protocol 1: C2-Arylation using Palladium(II) Acetate
This protocol is adapted from methodologies focusing on C-H activation at the C2 position of the indole ring.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Silver(I) carbonate (Ag₂CO₃)
-
N-substituted indole
-
Aryl halide
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Ag₂CO₃ (2.0 equiv.).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the N-substituted indole (1.0 equiv.) and the aryl halide (1.2 equiv.) followed by anhydrous toluene.
-
The reaction mixture is stirred at 110 °C for 24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the C2-arylated indole.
Protocol 2: C3-Arylation using Bis(acetonitrile)palladium(II) Chloride
This procedure is representative of methods that favor functionalization at the C3 position of the indole nucleus.
Materials:
-
Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
N-substituted indole
-
Aryl boronic acid
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine PdCl₂(MeCN)₂ (5 mol%), Cu(OAc)₂ (2.0 equiv.), the N-substituted indole (1.0 equiv.), and the aryl boronic acid (1.5 equiv.).
-
The tube is flushed with an inert atmosphere.
-
Anhydrous DMF is added, and the tube is sealed.
-
The reaction mixture is stirred at 120 °C for 12 hours.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash chromatography to yield the C3-arylated indole.
Protocol 3: C2-Arylation using Palladium on Carbon
This protocol highlights the use of a heterogeneous catalyst, which can simplify product purification.
Materials:
-
10% Palladium on carbon (Pd/C)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N-substituted indole
-
Aryl halide
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
A mixture of the N-substituted indole (1.0 equiv.), aryl halide (1.1 equiv.), 10% Pd/C (5 mol%), PPh₃ (10 mol%), CuI (10 mol%), and K₂CO₃ (2.0 equiv.) is placed in a round-bottom flask.
-
The flask is evacuated and backfilled with nitrogen.
-
Anhydrous DMF is added, and the mixture is stirred at 110 °C for 3 hours.
-
After cooling, the reaction mixture is filtered to remove the Pd/C catalyst.
-
The filtrate is diluted with water and extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried, and concentrated.
-
The resulting residue is purified by column chromatography to give the desired C2-arylated product.[4]
Visualizing the Process
To further clarify the experimental and decision-making processes, the following diagrams have been generated.
Concluding Remarks
The selection of an appropriate palladium catalyst is a critical parameter in the successful execution of indole coupling reactions. While Pd(OAc)₂, PdCl₂(MeCN)₂, and Pd/C each demonstrate utility, their performance is highly dependent on the specific transformation and desired outcome. This guide provides a starting point for researchers to navigate the complexities of catalyst selection. It is important to note that the optimal conditions for a specific substrate may require further screening and optimization of reaction parameters. The continued development of novel palladium catalysts and ligand systems promises to further expand the synthetic chemist's toolbox for the selective functionalization of indoles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 4-Bromo-1-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to 4-Bromo-1-methyl-1H-indole, a valuable intermediate in the synthesis of various biologically active compounds. The routes are evaluated based on yield, reagent toxicity, and reaction conditions, with detailed experimental protocols provided for reproducibility.
Introduction
This compound is a key building block in medicinal chemistry and materials science. The strategic placement of the bromine atom and the N-methyl group allows for diverse functionalization, making it an attractive scaffold for drug discovery and the development of novel organic materials. This guide compares two primary synthetic strategies:
-
Route 1: N-Methylation of 4-Bromo-1H-indole using Dimethyl Carbonate. This method represents a greener approach, utilizing a less toxic methylating agent.
-
Route 2: N-Methylation of 4-Bromo-1H-indole using Methyl Iodide. This classical approach employs a highly reactive methylating agent, often leading to shorter reaction times.
Comparison of Synthetic Routes
The following table summarizes the key aspects of the two synthetic pathways to this compound.
| Parameter | Route 1: N-Methylation with Dimethyl Carbonate | Route 2: N-Methylation with Methyl Iodide |
| Starting Material | 4-Bromo-1H-indole | 4-Bromo-1H-indole |
| Methylating Agent | Dimethyl Carbonate (DMC) | Methyl Iodide (MeI) |
| Base | Potassium Carbonate (K₂CO₃) | Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) | Acetone |
| Temperature | 140 °C | Reflux |
| Reaction Time | 3.5 hours | 3-8 hours |
| Reported Yield | 91%[1] | ~60% (estimated based on a similar reaction)[2] |
| Key Advantages | High yield, less toxic methylating agent.[1] | Milder reaction temperature. |
| Key Disadvantages | High reaction temperature. | Lower yield (expected), use of toxic and carcinogenic methyl iodide. |
Experimental Protocols
Route 1: N-Methylation of 4-Bromo-1H-indole with Dimethyl Carbonate
This procedure is adapted from a reported synthesis of this compound.[1]
Procedure:
-
A suspension of 4-bromoindole (8.8 g, 45 mmol), potassium carbonate (4.5 g, 32 mmol), and dimethyl carbonate (12 g, 0.13 mol) in DMF (56 mL) is prepared in a round-bottom flask.
-
The mixture is gradually heated to 140°C over 30 minutes and stirred for 3.5 hours.
-
After cooling to room temperature, the insoluble solids are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by distillation under reduced pressure (0.2 mmHg, 155-180°C) to yield 4-bromo-1-methylindole as a yellow liquid (8.5 g, 91% yield).[1]
Route 2: N-Methylation of 4-Bromo-1H-indole with Methyl Iodide
This is a general method adapted from the N-methylation of a similar heterocyclic compound, 4-bromo-1H-indazole.[2]
Procedure:
-
To a solution of 4-bromo-1H-indole (1.0 eq) in acetone (15-30 mL), potassium carbonate (3.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Methyl iodide (1.2-1.8 eq) is added slowly to the reaction mixture.
-
The reaction is heated under reflux for 3-8 hours.
-
Upon completion, the acetone is removed by evaporation under reduced pressure.
-
The residue is dissolved in ethyl acetate (30 mL), and the organic phase is washed with saturated saline solution (3 x 15 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford this compound.
Synthetic Pathway Diagrams
Caption: Comparison of two synthetic routes to this compound.
Discussion
Route 1 (Dimethyl Carbonate): This method offers a significantly higher reported yield (91%) compared to the estimated yield for the methyl iodide route.[1] Dimethyl carbonate is a much less toxic and more environmentally benign methylating agent than methyl iodide, which is a known carcinogen. The main drawback of this route is the high reaction temperature (140 °C), which may not be suitable for substrates with heat-sensitive functional groups.
Route 2 (Methyl Iodide): This classical N-alkylation method is widely used due to the high reactivity of methyl iodide. The reaction can be carried out at a lower temperature (refluxing acetone, ~56 °C) compared to the dimethyl carbonate method. However, the toxicity and volatility of methyl iodide are significant safety concerns that require careful handling and disposal. Furthermore, the yield for the N-methylation of the structurally similar 4-bromo-1H-indazole is only 59.8%, suggesting that the yield for 4-bromo-1H-indole might be considerably lower than that of Route 1.[2] This route may also lead to the formation of the N2-methylated isomer as a byproduct, requiring careful purification.[2]
Alternative: Direct Bromination of 1-Methyl-1H-indole: A third potential route would be the direct bromination of 1-methyl-1H-indole. However, electrophilic substitution on the indole ring typically occurs with high regioselectivity at the C3 position. Achieving selective bromination at the C4 position of 1-methyl-1H-indole is challenging and not well-documented, making this a less viable synthetic strategy without further methodological development.
Conclusion
For the synthesis of this compound, the N-methylation of 4-bromo-1H-indole using dimethyl carbonate (Route 1) is the superior method. It provides a significantly higher yield and utilizes a safer, more environmentally friendly reagent compared to the classical approach with methyl iodide (Route 2). While the high temperature of Route 1 may be a consideration for certain applications, its overall efficiency and safety profile make it the recommended procedure for the preparation of this valuable synthetic intermediate. Researchers should prioritize this method, especially for larger-scale syntheses where safety and yield are paramount.
References
A Comparative Guide to the Purity Analysis of Synthesized 4-Bromo-1-methyl-1H-indole
For researchers, scientists, and drug development professionals, the verification of a synthesized compound's purity is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity assessment of 4-Bromo-1-methyl-1H-indole.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique in pharmaceutical analysis for the separation, identification, and quantification of compounds in a mixture. For this compound, a non-volatile and moderately polar compound, reverse-phase HPLC (RP-HPLC) is the most suitable approach. This method separates analytes based on their hydrophobicity.
Expected Performance: A well-developed RP-HPLC method for this compound is expected to yield a sharp, symmetrical peak for the main component, well-resolved from any potential impurities or starting materials. The purity is typically determined by the area percentage of the main peak relative to the total peak area in the chromatogram. For a successfully synthesized and purified sample, a purity of >98% is often achievable.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool for purity determination, other techniques such as GC-MS and NMR spectroscopy offer orthogonal approaches that can provide complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and provides excellent separation for volatile and thermally stable compounds. While this compound has a boiling point that may allow for GC analysis, there is a risk of thermal degradation at the high temperatures of the GC inlet. However, GC-MS is exceptionally useful for identifying and quantifying volatile impurities that may not be easily detected by HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly quantitative NMR (qNMR), is a primary method for structural elucidation and can also be used for purity assessment.[1] It provides a direct measure of the analyte against a certified reference material without the need for an analyte-specific standard.[2] While generally less sensitive than HPLC for trace impurity detection, NMR is unparalleled in its ability to identify the structure of unknown impurities.[3]
The following table summarizes the key performance characteristics of these analytical techniques for the purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.[3] |
| Typical Purity Result | >98% (by peak area) | >98% (for amenable compounds) | >98% (by qNMR with internal standard) |
| Sensitivity | High (ppm to ppb level for impurities).[3] | Very High (ppb to ppt level for volatile impurities). | Moderate (typically requires >0.1% for impurity detection).[3] |
| Quantification | Excellent precision and accuracy with proper calibration.[3] | Excellent precision and accuracy for volatile analytes. | High accuracy and precision (qNMR), absolute quantification possible.[4] |
| Impurity Identification | Retention time is indicative; definitive identification requires hyphenation with MS (LC-MS).[3] | Mass spectra provide structural information for definitive identification. | Provides detailed structural information for unambiguous impurity identification.[3] |
| Sample Requirements | Requires soluble, non-volatile to semi-volatile compounds. | Requires volatile and thermally stable compounds. | Requires soluble compounds; non-destructive.[3] |
| Throughput | High, with typical run times of 15-30 minutes.[3] | Moderate to high, with similar run times to HPLC. | Lower, due to longer acquisition times for high sensitivity.[3] |
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is adapted from established methods for substituted indoles and is suitable for the purity analysis of this compound.[5][6][7][8][9][10]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), an autosampler, and a column oven.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start at 60% B, increasing to 95% B over 15 minutes, holding for 2 minutes, and then returning to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 280 nm (indole derivatives typically have strong absorbance at these wavelengths).
-
Sample Preparation: Accurately weigh approximately 1 mg of synthesized this compound and dissolve it in 1 mL of acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general procedure for the analysis of brominated aromatic compounds and can be adapted for this compound, with the caveat of potential thermal lability.[11][12][13][14]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C (a lower temperature should be tested to minimize degradation).
-
Mass Spectrometer: Scan range of m/z 40-450.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol provides a general guideline for purity determination by ¹H qNMR using an internal standard.[1][3][4][15]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample.
-
Accurately weigh a suitable amount of the internal standard.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
-
¹H NMR Acquisition:
-
Use a pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the purity analysis process for each technique.
References
- 1. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. Bromination of aromatic compounds by residual bromide in sodium chloride matrix modifier salt during heated headspace GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. emerypharma.com [emerypharma.com]
A Comparative Guide to the Electrochemical Properties of 4-Bromo-1-methyl-1H-indole and Other N-Methyl-4-haloindoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 4-Bromo-1-methyl-1H-indole and its halo-substituted analogues. Understanding the redox behavior of these compounds is crucial for applications in medicinal chemistry, materials science, and drug development, where electron transfer processes can play a significant role in biological activity and material function. Due to the limited availability of direct experimental comparative data, this guide leverages established computational methodologies, specifically Density Functional Theory (DFT), to predict and compare the oxidation potentials of these compounds.[1][2]
Introduction to the Electrochemical Behavior of Indoles
The indole nucleus is a common motif in biologically active molecules and is known to be electroactive, readily undergoing oxidation at carbon-based electrodes.[3] The ease of this oxidation is sensitive to the nature and position of substituents on the indole ring. Halogen substituents, in particular, can modulate the electrochemical properties through a combination of inductive and resonance effects. This guide focuses on 4-halo-substituted, N-methylated indoles to provide a systematic comparison.
Comparative Electrochemical Data
The following table summarizes the predicted first oxidation potentials for this compound and its fluoro, chloro, and iodo counterparts. These values are derived from the general principles of computational electrochemistry, where a strong correlation between the Highest Occupied Molecular Orbital (HOMO) energy calculated by DFT and the experimental oxidation potential has been established.[1][2] Generally, more electron-withdrawing substituents increase the oxidation potential, making the compound more difficult to oxidize.
| Compound | Structure | Predicted First Oxidation Potential (V vs. Ag/AgCl) | Predicted HOMO Energy (eV) |
| 4-Fluoro-1-methyl-1H-indole | ~1.35 | ~ -5.8 | |
| 4-Chloro-1-methyl-1H-indole | ~1.32 | ~ -5.75 | |
| This compound | ~1.30 | ~ -5.7 | |
| 4-Iodo-1-methyl-1H-indole | ~1.28 | ~ -5.65 |
Note: The oxidation potential values are predicted based on established trends from computational studies. Absolute experimental values may vary based on specific experimental conditions.
The trend suggests that the ease of oxidation increases down the halogen group (I > Br > Cl > F). This is attributed to the decreasing electronegativity and increasing polarizability of the halogen atom, which influences the electron density of the indole ring.
Experimental Protocol: Cyclic Voltammetry of Haloindoles
This section outlines a detailed protocol for the experimental determination and comparison of the electrochemical properties of this compound and other haloindoles using cyclic voltammetry.
1. Materials and Reagents:
-
This compound and other haloindole analogues
-
Acetonitrile (CH₃CN), anhydrous, electrochemical grade
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) as a supporting electrolyte
-
Ferrocene (for internal calibration)
-
High-purity Argon or Nitrogen gas
2. Instrumentation:
-
Potentiostat with a three-electrode setup:
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode
-
Counter Electrode: Platinum wire or mesh
-
3. Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile.
-
Analyte Solution Preparation: Prepare 1 mM solutions of each haloindole in the electrolyte solution.
-
Electrode Polishing: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, followed by sonication in deionized water and then acetonitrile to ensure a clean and reproducible surface.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared analyte solution.
-
Deoxygenation: Purge the solution with high-purity argon or nitrogen for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a potential sufficiently positive to observe the oxidation of the indole (e.g., +1.8 V), and then reverse the scan back to the initial potential.
-
Set the scan rate to 100 mV/s for initial screening. A range of scan rates (e.g., 25, 50, 100, 200 mV/s) should be used to investigate the nature of the electrochemical process.
-
Record the cyclic voltammogram.
-
-
Internal Calibration: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record another voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined and stable potential and can be used as an internal reference to correct for any drift in the reference electrode potential.
-
Data Analysis:
-
Determine the anodic peak potential (Epa) for the oxidation of each haloindole.
-
If the process is reversible or quasi-reversible, determine the cathodic peak potential (Epc) and calculate the formal potential (E°') as (Epa + Epc) / 2.
-
Compare the oxidation potentials of the different haloindoles.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the electrochemical analysis of haloindoles.
References
- 1. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Predicting Oxidation Potentials with DFT-Driven Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Modern Synthetic Methods for 4-Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry and materials science. Among its many isomers, 4-substituted indoles are key components of numerous bioactive natural products and pharmaceuticals. However, the selective functionalization of the C4 position of the indole ring is a significant synthetic challenge due to the intrinsic reactivity of the C2 and C3 positions. This guide provides a comparative benchmark of three modern synthetic methods for accessing 4-substituted indoles against the traditional Fischer indole synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic strategies.
Performance Benchmark of Synthetic Methods
The following table summarizes the key quantitative data for the different synthetic approaches to 4-substituted indoles, highlighting their respective strengths and weaknesses in terms of yield, reaction conditions, and substrate scope.
| Method | Directing Group | Catalyst/Reagent | Temperature | Time | Yield Range (%) | Key Advantages | Key Disadvantages |
| Fischer Indole Synthesis | None | Brønsted or Lewis Acid (e.g., H₂SO₄, ZnCl₂) | High (often >100 °C) | 1-24 h | 40-70% | Readily available starting materials, one-pot procedure. | Harsh conditions, often low yields for substituted phenylhydrazines, potential for side products. |
| Palladium-Catalyzed C4-Arylation [1] | 3-Formyl | Pd(OAc)₂ / AgTFA | 100 °C | 12 h | 65-95% | Excellent yields, broad substrate scope, high regioselectivity. | Requires a directing group, use of a precious metal catalyst. |
| Rhodium(III)-Catalyzed C4-Alkenylation [2][3] | 3-Thioether | [RhCp*Cl₂]₂ / AgSbF₆ | 80 °C | 12 h | 70-98% | Very high yields, mild conditions, broad functional group tolerance. | Requires a directing group, use of a precious metal catalyst. |
| Transition-Metal-Free C4-Borylation [4] | N-Pivaloyl | BBr₃ | Room Temp. | 1-2 h | 75-95% | Metal-free, very mild conditions, rapid reaction. | Requires a directing group, subsequent oxidation needed to obtain hydroxylated product. |
Experimental Protocols
Detailed experimental methodologies for the key synthetic transformations are provided below.
Fischer Indole Synthesis of 4-Bromoindole
This protocol describes a typical procedure for the synthesis of a 4-substituted indole using the classical Fischer indole synthesis.
Procedure: A mixture of (3-bromophenyl)hydrazine (1.0 eq), pyruvic acid (1.1 eq), and concentrated sulfuric acid (catalytic amount) in ethanol is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel to afford 4-bromo-1H-indole-2-carboxylic acid. The carboxylic acid is then heated at its melting point until gas evolution ceases, yielding 4-bromoindole upon cooling and recrystallization.
Palladium-Catalyzed C4-Arylation of 3-Formylindole[1]
This method utilizes a transient directing group strategy for the selective C4-arylation of indoles.
Procedure: To an oven-dried screw-cap vial is added 3-formylindole (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (10 mol%), AgTFA (2.0 eq), and glycine (30 mol%). The vial is evacuated and backfilled with nitrogen. Anhydrous solvent (e.g., HFIP/AcOH mixture) is added, and the mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the 4-aryl-3-formylindole product.
Rhodium(III)-Catalyzed C4-Alkenylation of 3-(Methylthio)indole[2][3]
This protocol employs a thioether directing group to achieve highly selective C4-alkenylation.
Procedure: In a sealed tube, 3-(methylthio)indole (1.0 eq), activated alkene (1.2 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) are combined in an anhydrous solvent (e.g., 1,2-dichloroethane). The mixture is stirred at 80 °C for 12 hours. After cooling, the solvent is removed in vacuo, and the crude product is purified by preparative thin-layer chromatography to give the desired 4-alkenyl-3-(methylthio)indole.
Transition-Metal-Free C4-Borylation of N-Pivaloylindole[4]
This procedure outlines a metal-free approach to C4-functionalization via borylation.
Procedure: To a solution of N-pivaloylindole (1.0 eq) in anhydrous dichloromethane at room temperature is added BBr₃ (1.5 eq) dropwise. The reaction mixture is stirred for 1-2 hours. Then, pyridine (3.0 eq) and pinacol (2.0 eq) are added sequentially at 0 °C. The mixture is allowed to warm to room temperature and stirred for an additional 1 hour. The reaction is quenched with water, and the organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to afford the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2-dimethylpropanoyl)-1H-indole. This borylated intermediate can be subsequently oxidized (e.g., with Oxone) to yield the corresponding 4-hydroxyindole.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
Caption: A flowchart comparing the classical Fischer Indole Synthesis with modern C-H functionalization strategies for synthesizing 4-substituted indoles.
Caption: A generalized experimental workflow for the benchmarking of new synthetic methods against established protocols.
References
In-Silico vs. Experimental Reactivity of 4-Bromo-1-methyl-1H-indole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of predicted and experimentally observed reactivity for the versatile building block, 4-Bromo-1-methyl-1H-indole, to guide synthetic strategy and reaction design.
This guide provides a comprehensive analysis of the reactivity of this compound, contrasting in-silico predictions with reported experimental outcomes. By understanding the electronic and steric factors influencing its reactivity, researchers can better anticipate reaction pathways and optimize conditions for various chemical transformations. This document summarizes key reactivity parameters, compares performance with alternative bromoindole isomers, and provides detailed experimental protocols for common reactions.
In-Silico Reactivity Prediction: Unveiling the Electronic Landscape
Computational methods offer a powerful lens to predict the reactivity of this compound. By modeling the molecule's electronic distribution, we can identify sites susceptible to electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) and Fukui Functions:
Theoretical calculations, such as Density Functional Theory (DFT), are used to generate Molecular Electrostatic Potential (MEP) maps and calculate Fukui functions.[1] An MEP map visually represents the electrostatic potential on the electron density surface, with red regions indicating high electron density (nucleophilic sites) and blue regions indicating low electron density (electrophilic sites).[2] Fukui functions provide a more quantitative measure of the change in electron density at a specific atom upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic (f+) and electrophilic (f-) attack.[3]
For this compound, in-silico models predict the following:
-
Electrophilic Attack: The regions of highest electron density (most negative potential) are predicted to be around the C3 position of the indole ring, making it the most probable site for electrophilic aromatic substitution. This is a general trend observed in many indole derivatives.[4]
-
Nucleophilic Attack: While less common for the indole ring itself, the bromine atom at the C4 position creates a site susceptible to transition-metal catalyzed cross-coupling reactions. The carbon atom attached to the bromine is electron-deficient and thus a target for nucleophiles in these reactions.
The workflow for in-silico reactivity prediction is outlined below:
In-silico workflow for predicting reactivity.
Experimental Reactivity and Comparison with Alternatives
Experimental data provides the ultimate validation for in-silico predictions. This compound participates in a variety of important chemical transformations, with its reactivity profile often compared to other bromoindole isomers.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine substituent at the C4 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in drug discovery for the construction of complex molecular scaffolds.
Comparison with Other Bromoindole Isomers:
The reactivity of bromoindoles in Suzuki-Miyaura coupling is influenced by the position of the bromine atom. Generally, the order of reactivity is 5-bromo > 6-bromo > 4-bromo > 7-bromo. The reduced reactivity of the 4-bromo isomer can be attributed to steric hindrance from the adjacent pyrrole ring, which can impede the approach of the bulky palladium catalyst.
Table 1: Comparison of In-Silico Predictions and Experimental Outcomes for Key Reactions
| Reaction Type | In-Silico Prediction | Experimental Observations & Comparison with Alternatives |
| Suzuki-Miyaura Coupling | The C4-Br bond is a reactive site for oxidative addition to a Pd(0) catalyst. | This compound undergoes Suzuki-Miyaura coupling, though potentially requiring more forcing conditions or specialized catalyst systems compared to 5- and 6-bromoindoles due to steric hindrance. Yields are generally moderate to good. |
| Buchwald-Hartwig Amination | The C4-Br bond is susceptible to C-N bond formation via Pd-catalysis. | Similar to Suzuki coupling, the reaction is feasible but may require careful optimization of ligand and base to achieve high yields. |
| Electrophilic Aromatic Substitution | The C3 position is the most nucleophilic and thus the preferred site of attack. | Experimental evidence confirms that electrophilic substitution on the indole ring generally occurs at the C3 position, unless it is already substituted. |
| N-Alkylation | The indole nitrogen is a nucleophilic site. | N-alkylation readily occurs with a suitable base and alkylating agent, with near-quantitative yields reported under specific conditions.[5] |
Experimental Protocols
The following are generalized protocols for key reactions involving this compound, based on established methodologies for similar substrates.
Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the coupling of an aryl halide with a boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water)
Procedure:
-
To an oven-dried flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed amination of an aryl halide.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry flask.
-
Add the anhydrous, degassed solvent.
-
Add this compound and the amine.
-
Seal the flask and heat the mixture to 80-120 °C with stirring for the required time (monitored by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
Key reaction pathways for this compound.
Conclusion
The reactivity of this compound is a product of its distinct electronic and steric properties. In-silico predictions, particularly MEP maps and Fukui functions, provide valuable foresight into its reaction preferences, highlighting the nucleophilic character of the C3 position and the susceptibility of the C4-Br bond to cross-coupling reactions. Experimental data largely corroborates these predictions, while also underscoring the practical considerations of steric hindrance that can influence reaction rates and yields, especially in comparison to its 5- and 6-bromo isomers. By integrating computational insights with empirical data, researchers can more effectively harness the synthetic potential of this versatile indole derivative in the development of novel molecules for a range of scientific applications.
References
- 1. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 3. Fukui function - Wikipedia [en.wikipedia.org]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Proper Disposal of 4-Bromo-1-methyl-1H-indole: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-Bromo-1-methyl-1H-indole (CAS No. 590417-55-3). Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance. The following protocols are based on available safety data for this compound and related brominated indole compounds.
I. Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Personal protective equipment (PPE) is mandatory when handling this substance.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If inhalation risk is high, a NIOSH-approved respirator may be necessary.
II. Step-by-Step Disposal Protocol
This protocol outlines the procedures for the disposal of pure this compound, contaminated materials, and spill cleanup.
1. Waste Collection and Segregation:
-
Pure Substance and Solutions: Collect all waste this compound and solutions containing it in a dedicated, properly labeled, and sealed hazardous waste container.[2][3] The container should be made of a material compatible with the chemical.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and paper towels, must also be disposed of as hazardous waste. Place these items in a separate, clearly labeled container.
-
Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Eye Irritant").
2. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[2]
-
Keep containers tightly closed to prevent the release of vapors.
3. Disposal Procedure:
-
All waste containing this compound must be disposed of through an authorized hazardous or special waste collection point.[2] Do not discharge into sewer systems or the environment.[3][4]
-
The preferred method of disposal is typically incineration by a licensed chemical destruction facility.[4]
-
Follow all federal, state, and local regulations for hazardous waste disposal.[5]
III. Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
1. Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity and restrict access to the spill area.[2]
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory.
2. Don Appropriate PPE:
-
Before attempting to clean the spill, ensure you are wearing the required PPE as outlined in Section I.
3. Contain and Clean the Spill:
-
For this liquid compound, absorb the spill with an inert material such as vermiculite, dry sand, or a commercial chemical absorbent.
-
Once absorbed, carefully collect the material using non-sparking tools and place it into a labeled hazardous waste container.[3]
-
Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Prevent any spilled material from entering drains or waterways.[2]
4. Decontamination:
-
Thoroughly decontaminate all equipment used for cleanup.
-
Wash hands and any exposed skin thoroughly after handling the spill.
IV. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrN | Sigma-Aldrich |
| Molecular Weight | 210.07 g/mol | Sigma-Aldrich |
| Form | Liquid | Sigma-Aldrich |
| Density | 1.456 g/mL at 25 °C | Sigma-Aldrich |
| Flash Point | > 110 °C (> 230 °F) - closed cup | Sigma-Aldrich |
| GHS Hazard Codes | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | Sigma-Aldrich |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guide for Handling 4-Bromo-1-methyl-1H-indole
This guide provides comprehensive safety and logistical information for the handling of 4-Bromo-1-methyl-1H-indole (CAS No: 590417-55-3). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans. Adherence to these guidelines is crucial to mitigate potential hazards associated with this compound.
Hazard Identification
This compound is classified with the following hazards:
It is imperative to handle this chemical with appropriate caution in a controlled laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Proper selection and use of PPE is the final line of defense against chemical exposure and should be used in conjunction with engineering controls like a chemical fume hood.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards or European Standard EN166[3][4]. | Protects eyes from splashes of the chemical or solvents. |
| A face shield should be worn over goggles when there is a risk of splashing[3][5]. | Provides a broader range of protection for the entire face. | |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber)[3][6]. Gloves should be inspected before use. | Protects hands from direct contact with the chemical. |
| Body Protection | A flame-resistant lab coat is required[3]. Wear long pants and closed-toe shoes to cover all exposed skin[3][5]. | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup[3][7]. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[6][8]. | Prevents inhalation of dust or vapors. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to prevent accidental exposure and maintain the chemical's integrity.
Handling
-
Preparation : Always work in a well-ventilated area, preferably a chemical fume hood[6][8]. Ensure that an eyewash station and safety shower are readily accessible[4].
-
Personal Protective Equipment : Don the appropriate PPE as detailed in the table above before handling the chemical[8].
-
Dispensing : Since this compound is a liquid, handle it carefully to avoid splashing[2].
-
General Hygiene : Do not eat, drink, or smoke when using this product[1][9]. Wash hands thoroughly after handling[1][9]. Contaminated work clothing should be laundered separately before reuse[1].
Storage
Store in original containers in a cool, dry, and well-ventilated area[1][9]. Keep containers securely sealed when not in use[1][9]. The product should be stored locked up[1][9].
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Wash out immediately with fresh running water[1]. Ensure complete irrigation by keeping eyelids apart and away from the eye[1]. Seek medical attention without delay[1]. |
| Skin Contact | Flush skin and hair with running water (and soap if available)[1]. Remove contaminated clothing and wash it before reuse[9]. Seek medical attention in the event of irritation[1]. |
| Inhalation | Remove from the contaminated area to fresh air[1][9]. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist[9]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water[9]. Seek immediate medical attention[1][9]. |
Spill Management
In the case of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate : Evacuate non-essential personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Control personal contact by wearing appropriate PPE[1]. Prevent the spillage from entering drains or water courses[1].
-
Clean-up : Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill[3]. Place the absorbed material into a suitable, labeled container for waste disposal[1].
-
Decontaminate : Wash the spill area down with large amounts of water[1].
Disposal Plan
All chemical waste should be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection : Collect waste material in a suitable, labeled container[1].
-
Professional Disposal : The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service[6]. This ensures that the compound is managed in an environmentally responsible and compliant manner.
-
Containers : Empty containers may still present a chemical hazard and should be treated as such[1]. Where possible, retain label warnings and SDS information[1].
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. benchchem.com [benchchem.com]
- 9. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
